1,1,1-Trimethylhydrazinium
Description
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Properties
CAS No. |
44024-83-1 |
|---|---|
Molecular Formula |
C3H11N2+ |
Molecular Weight |
75.13 g/mol |
IUPAC Name |
amino(trimethyl)azanium |
InChI |
InChI=1S/C3H11N2/c1-5(2,3)4/h4H2,1-3H3/q+1 |
InChI Key |
ZSXLAJUILPSSLE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Thermodynamic Stability of the 1,1,1-Trimethylhydrazinium Cation
Abstract
The 1,1,1-trimethylhydrazinium cation, a quaternary hydrazinium derivative, is a versatile building block in synthetic chemistry and has potential applications in the development of novel therapeutic agents and energetic materials. A thorough understanding of its thermodynamic stability is paramount for its safe handling, storage, and rational application in drug design and materials science. This in-depth technical guide provides a comprehensive framework for assessing the thermodynamic stability of the 1,1,1-trimethylhydrazinium cation. While direct experimental thermochemical data for this specific cation is not extensively reported in the public domain, this guide synthesizes established principles of chemical thermodynamics, outlines detailed experimental protocols, and discusses computational approaches to provide a robust methodology for its characterization. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical foundations and practical, field-proven insights.
Introduction: The 1,1,1-Trimethylhydrazinium Cation in Context
The 1,1,1-trimethylhydrazinium cation, [ (CH₃)₃N-NH₂ ]⁺, is a quaternary ammonium-like structure with a terminal primary amine group. This unique functionality makes it an interesting candidate for various applications. For instance, 1,1,1-trimethylhydrazinium iodide (TMHI) is utilized as a reagent in organic synthesis, particularly for the amination of nitroarenes through vicarious nucleophilic substitution.[1][2][3][4][5][6] The presence of both a charged quaternary nitrogen and a reactive primary amine group within a compact structure suggests its potential utility in the design of novel pharmaceuticals and ionic liquids.
The stability of a chemical entity is a cornerstone of its practical utility. For a salt containing the 1,1,1-trimethylhydrazinium cation, its thermodynamic stability dictates its shelf-life, decomposition temperature, and energy content. In the context of drug development, understanding the stability of a salt form of an active pharmaceutical ingredient (API) is crucial for formulation, as it can significantly impact solubility, bioavailability, and manufacturability.
This guide will navigate the multifaceted nature of thermodynamic stability, encompassing both the formation and decomposition of 1,1,1-trimethylhydrazinium salts.
Synthesis of 1,1,1-Trimethylhydrazinium Salts: The Entry Point
A prerequisite to studying the thermodynamic properties of the 1,1,1-trimethylhydrazinium cation is its synthesis and isolation in a salt form, typically as the iodide salt.
Synthetic Pathway
The most common and straightforward synthesis of 1,1,1-trimethylhydrazinium iodide involves the quaternization of 1,1-dimethylhydrazine with methyl iodide.[1] This is a classic Sₙ2 reaction where the lone pair of electrons on the more substituted nitrogen atom of 1,1-dimethylhydrazine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.
Caption: Synthetic route to 1,1,1-trimethylhydrazinium iodide.
Experimental Protocol: Synthesis of 1,1,1-Trimethylhydrazinium Iodide
This protocol is based on established literature procedures.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethylhydrazine in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reagent Addition: Slowly add a stoichiometric equivalent of methyl iodide to the stirred solution at room temperature. The addition is typically done dropwise to control the exothermic nature of the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the white, crystalline 1,1,1-trimethylhydrazinium iodide salt. The reaction is typically complete within a few hours.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the purified 1,1,1-trimethylhydrazinium iodide under vacuum to remove residual solvent. The resulting product is a stable, crystalline solid.[1]
Theoretical Framework for Thermodynamic Stability: The Born-Haber Cycle and Lattice Energy
The overall thermodynamic stability of an ionic salt in its solid state is best understood through the concept of lattice energy . Lattice energy (U) is the enthalpy change when one mole of an ionic solid is formed from its constituent gaseous ions.[7][8][9] It is a measure of the strength of the electrostatic forces holding the crystal lattice together.
Since lattice energy cannot be measured directly, it is determined using a thermochemical cycle known as the Born-Haber cycle .[10][11][12][13][14] This cycle applies Hess's Law to relate the lattice energy to several experimentally measurable or calculable enthalpy changes.
Constructing the Born-Haber Cycle for a 1,1,1-Trimethylhydrazinium Salt
Let's consider the formation of a generic 1,1,1-trimethylhydrazinium salt, [TMH]X, where [TMH]⁺ represents the 1,1,1-trimethylhydrazinium cation and X⁻ is a halide anion. The Born-Haber cycle would involve the following steps:
-
Enthalpy of Formation (ΔH_f°): The standard enthalpy change for the formation of one mole of [TMH]X(s) from its constituent elements in their standard states.
-
Enthalpy of Atomization (ΔH_at°): The enthalpy change required to produce gaseous atoms from the elements.
-
Ionization Energy (IE): The energy required to remove an electron from the gaseous metal atom (if applicable for the counter-ion's elemental form). For the organic cation, the enthalpy of formation of the gaseous cation is required.
-
Electron Affinity (EA): The energy change when a gaseous atom accepts an electron to form a gaseous anion.
-
Lattice Energy (U): The enthalpy change when the gaseous cation and anion combine to form the solid ionic lattice.
Caption: A generalized Born-Haber cycle for a [TMH]X salt.
The enthalpy of formation of the gaseous 1,1,1-trimethylhydrazinium cation is a key, yet often unknown, value. This is where computational chemistry plays a vital role.
Computational Approaches to Determine Cation Stability
High-level ab initio calculations, such as those based on coupled-cluster theory (e.g., CCSD(T)), can provide accurate estimations of the gas-phase enthalpy of formation for organic cations.[15][16] Density Functional Theory (DFT) is another widely used method to study the electronic structure and energetics of such species.[17][18]
Workflow for Computational Estimation of ΔH_f°([TMH]⁺(g)):
-
Geometry Optimization: The 3D structure of the 1,1,1-trimethylhydrazinium cation is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.
-
Atomization Energy Calculation: The total energy of the constituent atoms (C, H, N) is calculated.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is derived from the atomization energy and the known enthalpies of formation of the gaseous atoms.
Experimental Determination of Thermal Stability
The thermodynamic stability of the 1,1,1-trimethylhydrazinium cation in its salt form is experimentally assessed primarily through its decomposition profile under thermal stress. The two principal techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[19][20][21][22]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] This technique is invaluable for determining the temperature at which a compound begins to decompose.
Experimental Protocol for TGA of a [TMH] Salt:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the dry [TMH] salt into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of decomposition (T_onset) is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[23][24][25][26] It provides information on melting points, phase transitions, and the enthalpy of decomposition (ΔH_decomp).
Experimental Protocol for DSC of a [TMH] Salt:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the dry [TMH] salt into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The DSC thermogram shows endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.
Interpreting Thermal Analysis Data
The following table summarizes the key parameters obtained from TGA and DSC and their significance in assessing the thermodynamic stability of 1,1,1-trimethylhydrazinium salts.
| Parameter | Technique | Description | Significance for Stability |
| Melting Point (T_m) | DSC | Temperature at which the solid-liquid phase transition occurs. | A high melting point often correlates with a high lattice energy and greater crystal stability. |
| Onset Decomposition Temperature (T_onset) | TGA | The temperature at which significant mass loss begins. | A primary indicator of thermal stability. Higher T_onset implies greater stability. |
| Peak Decomposition Temperature (T_peak) | TGA/DSC | The temperature at which the rate of mass loss or heat flow from decomposition is at its maximum. | Characterizes the kinetics of the decomposition process. |
| Enthalpy of Decomposition (ΔH_decomp) | DSC | The heat released or absorbed during decomposition. | A large exothermic decomposition indicates a high energy content. |
Potential Decomposition Pathways
Understanding the likely decomposition pathways of the 1,1,1-trimethylhydrazinium cation is crucial for predicting its degradation products and assessing its safety profile. Based on the chemistry of related quaternary ammonium and hydrazinium compounds, several mechanisms can be postulated.
Hofmann-type Elimination
While the classic Hofmann elimination requires a β-hydrogen, which is absent in the 1,1,1-trimethylhydrazinium cation with respect to the quaternary nitrogen, a modified elimination or substitution pathway involving the N-N bond is plausible.
Nucleophilic Substitution/Dealkylation
The anion (e.g., I⁻) can act as a nucleophile, attacking one of the methyl groups and leading to the formation of 1,1-dimethylhydrazine and methyl iodide. This is a common decomposition pathway for quaternary ammonium salts.[27]
N-N Bond Cleavage
The N-N bond in hydrazine and its derivatives is known to be a point of thermal instability.[28] Cleavage of this bond in the 1,1,1-trimethylhydrazinium cation could lead to the formation of an aminotrimethylaminium radical and an amino radical, which would then undergo further reactions.
Caption: Plausible decomposition pathways for the 1,1,1-trimethylhydrazinium cation.
Applications in Drug Development
The choice of a salt form for an API is a critical decision in drug development. A stable salt form ensures a consistent product with a long shelf life. The 1,1,1-trimethylhydrazinium cation could potentially be used as a counterion to form salts of acidic APIs. The thermodynamic data gathered through the methodologies described in this guide would be essential for:
-
Salt Screening: Comparing the thermal stability of a [TMH]⁺ salt with other salt forms.
-
Formulation Development: Establishing temperature limits for manufacturing processes such as drying and milling.
-
Regulatory Submissions: Providing data on the stability and degradation products of the drug substance.
Conclusion
While a complete, experimentally-derived thermodynamic profile of the 1,1,1-trimethylhydrazinium cation is not yet prominent in the scientific literature, a robust framework for its determination exists. This guide has synthesized the essential theoretical and experimental cornerstones for such an analysis. The synthesis of 1,1,1-trimethylhydrazinium salts provides the necessary material for investigation. The Born-Haber cycle, augmented by computational chemistry, offers a pathway to understanding the energetics of salt formation and the intrinsic stability of the gaseous cation. Furthermore, thermal analysis techniques, namely TGA and DSC, are powerful tools for quantifying the thermal stability and decomposition energetics of the solid salt. By applying these integrated approaches, researchers can confidently characterize the thermodynamic stability of the 1,1,1-trimethylhydrazinium cation, enabling its informed and safe application in both synthetic chemistry and the pharmaceutical sciences.
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In-Depth Technical Guide: 1,1,1-Trimethylhydrazinium Iodide (TMHI) Crystal Structure Analysis and Applications
Executive Summary
1,1,1-Trimethylhydrazinium iodide (TMHI) is a quaternary hydrazinium salt traditionally recognized as a highly efficient aminating reagent in Vicarious Nucleophilic Substitution (VNS) reactions[1]. Recently, its application scope has expanded into the realm of advanced materials, serving as a critical organic templating cation in the synthesis of 1D hybrid perovskitoids, such as (Me3Hy)[PbI3][2]. This technical guide provides a comprehensive analysis of TMHI’s crystal structure dynamics, rigorous synthesis protocols, and the mechanistic logic governing its behavior in both organic synthesis and crystallographic phase transitions.
Synthesis and Crystallization Methodologies
To ensure high-fidelity crystallographic analysis and optimal reactivity, the synthesis of TMHI and its subsequent integration into complex lattices must be strictly controlled to prevent solvent occlusion, polymorphic impurities, and incomplete reactions.
Synthesis of Pure 1,1,1-Trimethylhydrazinium Iodide (TMHI)
The synthesis of TMHI relies on the quaternization (Menshutkin-type reaction) of 1,1-dimethylhydrazine with methyl iodide[3].
Step-by-Step Protocol:
-
Solvent Preparation: Dissolve 1,1-dimethylhydrazine (67 mmol) in 60 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere[3].
-
Thermal Control: Cool the reaction vessel in an ice-water bath.
-
Causality: The quaternization reaction is highly exothermic. Cooling prevents the volatilization of the THF solvent and suppresses unwanted side reactions, ensuring a high-purity SN2 product.
-
-
Reagent Addition: Add methyl iodide (67 mmol) dropwise using a pressure-equalizing dropping funnel while maintaining vigorous mechanical stirring [3].
-
Causality: TMHI is highly insoluble in non-polar/slightly polar THF and immediately precipitates as a dense, thick white solid. Magnetic stir bars will stall in this slurry, leaving unreacted pockets. Mechanical stirring is a self-validating requirement to ensure total reactant conversion[3].
-
-
Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Purification: Vacuum filter the precipitate, wash with cold THF, and recrystallize from absolute ethanol to yield pure TMHI crystals[4].
Antisolvent Crystallization of (Me3Hy)[PbI3] Perovskitoid
To study the crystal structure of TMHI within a perovskite lattice, high-quality single crystals must be grown using an antisolvent vapor diffusion method[2].
Step-by-Step Protocol:
-
Precursor Dissolution: Dissolve equimolar amounts of Lead(II) iodide and TMHI in a 5:1 (v/v) mixture of N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO)[5].
-
Vessel Setup: Place the solution in a small primary glass vial with a loosely fitted cap.
-
Diffusion Chamber: Place this primary vial inside a larger secondary vessel containing methyl acetate (the antisolvent) and hermetically seal the outer vessel[2].
-
Incubation: Incubate at room temperature for 5 days.
-
Causality: DMF and DMSO strongly solvate the Pb2+ and TMHI+ ions. As methyl acetate vapor diffuses into the primary vial, it slowly lowers the dielectric constant of the medium. This controlled reduction in solubility promotes the slow, defect-free nucleation and growth of single crystals required for precise X-ray diffraction (XRD)[2].
-
Caption: Synthesis and crystallization workflows for pure TMHI and (Me3Hy)[PbI3] perovskitoids.
Crystal Structure Analysis and Phase Transitions
TMHI and its Solvates
Pure TMHI crystallizes as a stable halide salt. The structural integrity of TMHI relies on the tetrahedral geometry of the quaternary nitrogen, which acts as a bulky, non-coordinating cation. In synthetic applications, TMHI often forms distinct solvates; for instance, X-ray crystallography of TMHI reaction intermediates in DMSO has demonstrated the formation of a 1:6 TMHI:DMSO complex[3].
Structural Dynamics of (Me3Hy)[PbI3]
When TMHI is complexed with lead iodide, it forms a 1D face-shared chain of [PbI6]4– octahedra templated by the Me3Hy+ cations[2]. Single-crystal X-ray diffraction (XRD) using MoKα radiation reveals complex phase transition (PT) behavior driven by the thermodynamic ordering of the TMHI cations[5]:
-
High-Temperature (HT) Phase I (>322 K): Crystallizes in the hexagonal P63/mmc space group. In this state, the TMHI cations exhibit sixfold dynamic disorder within the available lattice space[2].
-
Room-Temperature (RT) Phase II (207 K – 322 K): A second-order phase transition occurs at 322 K, shifting the symmetry to the hexagonal P63/m space group. This transition is associated with minor structural changes and altered cation confinement[2].
-
Low-Temperature (LT) Phase III (<207 K): A first-order phase transition occurs at 207 K, shifting the crystal to an orthorhombic Pbca space group[2].
-
Causality: This transition is characterized by a significant entropy change due to the "locking" (ordering) of the TMHI cations, the strengthening of hydrogen bonds between the hydrazinium protons and the iodide lattice, and the deformation of the lead-iodide octahedral chains[2]. This structural locking is the mechanistic basis for the material's dielectric switching properties.
-
Mechanistic Logic: Vicarious Nucleophilic Substitution (VNS)
In organic synthesis, TMHI is a premier reagent for the direct amination of electron-deficient nitroarenes (e.g., the synthesis of 4-amino-3,5-dinitropyrazole, a high-density explosive precursor)[4].
Mechanistic Causality:
-
Deprotonation: A strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK) deprotonates the free amino group of TMHI. Causality: t-BuOK is utilized because its steric bulk prevents it from acting as a competing nucleophile against the nitroarene, selectively generating the reactive TMHI ylide (zwitterion)[4].
-
Nucleophilic Attack: The ylide attacks the highly electrophilic position ortho or para to the nitro group on the arene, forming a transient σ-adduct[1].
-
Elimination: The bulky trimethylamine moiety acts as an excellent leaving group. Base-induced elimination of trimethylamine restores aromaticity, yielding the aminated product[3].
Caption: Mechanistic logic of Vicarious Nucleophilic Substitution (VNS) using TMHI.
Quantitative Crystallographic Data Summary
The following table summarizes the key crystallographic and phase transition parameters for TMHI and its templated perovskitoid derivative.
| Property | 1,1,1-Trimethylhydrazinium Iodide (TMHI) | (Me3Hy)[PbI3] Perovskitoid |
| Chemical Formula | C3H11IN2 | C3H11I4N2Pb |
| Molecular Weight | 202.04 g/mol | ~817.96 g/mol |
| Space Group (RT) | - | Hexagonal P63/m |
| Space Group (HT >322 K) | - | Hexagonal P63/mmc |
| Space Group (LT <207 K) | - | Orthorhombic Pbca |
| Unit Cell Parameters (230 K) | - | a = 9.620 Å (c-axis = polymer chain direction) |
| Phase Transition 1 (T1) | - | 322 K (Second-order, minor entropy change) |
| Phase Transition 2 (T2) | - | 207 K (First-order, major entropy change) |
| Primary Application | VNS Aminating Reagent | Dielectric Switch / Luminescent Material |
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Office of Scientific and Technical Information (OSTI.GOV). "Vicarious Amination of Nitroarenes with Trimethylhydrazinium Iodide". OSTI.GOV. Available at:[Link]
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Whitepaper: The Zwitterionic Frontier of 1,1,1-Trimethylhydrazinium Derivatives: Synthesis, Characterization, and Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,1,1-trimethylhydrazinium scaffold presents a permanently charged cationic core that offers remarkable stability and predictable reactivity. While its utility as a cationic reagent, particularly in the form of 1,1,1-trimethylhydrazinium iodide (TMHI) for vicarious nucleophilic substitution, is well-established, its potential as a building block for complex zwitterionic molecules remains a largely unexplored frontier. This technical guide provides a comprehensive framework for the design, synthesis, and rigorous characterization of novel 1,1,1-trimethylhydrazinium derivatives exhibiting zwitterionic character. We synthesize field-proven methodologies with forward-looking concepts to provide researchers and drug development professionals with the foundational knowledge and practical protocols required to harness the unique properties of these fascinating molecules. This whitepaper details step-by-step synthetic pathways, advanced analytical techniques for unambiguous structural confirmation, and a critical evaluation of their potential in medicinal chemistry and material science.
Introduction: Bridging Cationic Stability with Zwitterionic Functionality
Zwitterions are neutral molecules that possess an equal number of positive and negative formal charges on distinct atoms.[1] This unique intramolecular charge separation imparts a suite of desirable properties, including high polarity, excellent aqueous solubility, and often, enhanced biocompatibility, as seen in natural structures like amino acids and phospholipids.[1] In the realm of synthetic chemistry, hydrazine and its derivatives have long been recognized as versatile synthons and key pharmacophores in a wide array of bioactive compounds, including antimicrobial and antitubercular agents.[2][3][4]
The 1,1,1-trimethylhydrazinium moiety, [(CH₃)₃N⁺-NH₂], stands out due to its quaternized nitrogen, which ensures a permanent, pH-independent positive charge. This structural feature confers exceptional stability. The most common salt, 1,1,1-trimethylhydrazinium iodide (TMHI), is a stable, crystalline solid primarily known as a potent aminating agent.[5][6] However, the true potential of this scaffold lies in its derivatization to create multifunctional molecules.
This guide moves beyond the established chemistry of the 1,1,1-trimethylhydrazinium cation to propose a conceptual and practical framework for developing its zwitterionic derivatives. By covalently linking an anionic functional group (e.g., carboxylate, sulfonate) to this cationic core, it is possible to design a new class of compounds with tunable physicochemical properties, paving the way for novel applications in drug delivery, organocatalysis, and advanced materials.
The Foundational Cation: Synthesis and Properties of 1,1,1-Trimethylhydrazinium Iodide (TMHI)
A thorough understanding of the precursor chemistry is essential. The synthesis of 1,1,1-trimethylhydrazinium iodide (TMHI) is a straightforward and efficient Sₙ2 reaction, providing a reliable source of the cationic scaffold.[5][7]
Synthesis of 1,1,1-Trimethylhydrazinium Iodide
The established method involves the quaternization of 1,1-dimethylhydrazine with methyl iodide.[5][7] The resulting product is a stable, crystalline solid that can be stored for extended periods at room temperature.[5]
Caption: Workflow for the synthesis of 1,1,1-trimethylhydrazinium iodide (TMHI).
Detailed Experimental Protocol: Synthesis of TMHI
Materials:
-
1,1-Dimethylhydrazine (UDMH)
-
Methyl Iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
In the flask, dissolve 1,1-dimethylhydrazine (1.0 eq) in anhydrous THF.
-
Add methyl iodide (1.0 eq) to the dropping funnel.
-
Slowly add the methyl iodide dropwise to the stirring solution of 1,1-dimethylhydrazine over 30 minutes. The reaction is exothermic; maintain a controlled addition rate.
-
Upon addition, a white precipitate of TMHI will begin to form.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, dry THF to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure 1,1,1-trimethylhydrazinium iodide.
Design and Synthesis of Zwitterionic Derivatives
The creation of a zwitterionic 1,1,1-trimethylhydrazinium derivative requires the covalent attachment of a functional group that can exist as an anion. The terminal amino group (-NH₂) of the hydrazinium cation is the most logical point for derivatization.
Conceptual Framework for Zwitterion Formation
A plausible synthetic strategy involves the reaction of the terminal amine of the 1,1,1-trimethylhydrazinium cation with a bifunctional reagent containing both an electrophilic center (to react with the amine) and a protected or unprotected acidic group. A prime example is the acylation with a dicarboxylic acid anhydride or an ω-halo-carboxylic acid.
Caption: General structure of a hypothetical carboxylate-based zwitterion.
Proposed Synthetic Protocol: N-acylation Route
This protocol describes a hypothetical synthesis of a carboxy-functionalized derivative.
Materials:
-
1,1,1-Trimethylhydrazinium iodide (TMHI)
-
Succinic anhydride
-
A non-nucleophilic base (e.g., Proton Sponge® or DIPEA)
-
Aprotic polar solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve TMHI (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DMF.
-
Add the non-nucleophilic base (1.1 eq) to the mixture. The base acts as a proton scavenger for the ammonium salt formed during the reaction of the free amine form of the hydrazinium cation.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the resulting product will be a zwitterionic species. Purification may involve precipitation by adding a less polar solvent or by using ion-exchange chromatography to remove unreacted starting materials and the base-HI salt.
A Guide to the Definitive Characterization of Zwitterionic Nature
Unambiguous confirmation of a zwitterionic structure requires a multi-faceted analytical approach. The goal is to prove the simultaneous existence of the N⁺ quaternary ammonium center and a deprotonated anionic group within the same neutral molecule.
Caption: Analytical workflow for the confirmation of zwitterionic character.
Spectroscopic and Analytical Protocols
| Technique | Purpose | Expected Observations & Protocol Synopsis |
| ¹H & ¹³C NMR | Confirm covalent structure and probe electronic environment. | ¹H NMR: A sharp singlet around 3.3-3.6 ppm for the nine equivalent protons of the -N⁺(CH₃)₃ group. Disappearance of the -NH₂ protons and appearance of a new amide N-H proton. ¹³C NMR: A signal around 55-60 ppm for the methyl carbons attached to the quaternary nitrogen. Presence of new carbonyl and alkyl carbon signals from the attached sidechain.[8] Protocol: Dissolve sample in D₂O or DMSO-d₆. D₂O is ideal for observing pH-dependent shifts. |
| X-Ray Crystallography | Provide definitive, unambiguous proof of the zwitterionic state in the solid phase. | Observation: The crystallographic solution will show a quaternary nitrogen center with corresponding bond lengths and a deprotonated carboxylate group (with two similar C-O bond lengths) or sulfonate group within the same molecule. It will also reveal intermolecular interactions like hydrogen bonding.[9][10] Protocol: Grow single crystals suitable for diffraction, typically by slow evaporation from a polar solvent system. |
| High-Resolution MS (ESI) | Determine the exact mass of the neutral molecule. | Observation: The mass spectrum should show a prominent peak corresponding to the exact mass of the neutral zwitterionic molecule ([M+H]⁺ or [M-H]⁻ may also be observed depending on conditions, but the neutral mass is key). This confirms that the cationic and anionic parts are in a single entity, not a salt mixture. |
| Potentiometric Titration | Determine the pKa of the acidic group. | Observation: A titration curve will reveal the pKa of the carboxylic acid (or other acidic group). A low pKa (typically < 5 for a carboxylate) confirms that the group will be deprotonated and exist as an anion at neutral pH. |
| FT-IR Spectroscopy | Identify key functional groups. | Observation: Absence of a broad O-H stretch from a carboxylic acid (~3000 cm⁻¹). Presence of a strong asymmetric COO⁻ stretch (~1610-1550 cm⁻¹) and a weaker symmetric stretch (~1400 cm⁻¹), which is characteristic of a deprotonated carboxylate. |
Potential Applications in Drug Development and Material Science
The unique molecular architecture of 1,1,1-trimethylhydrazinium zwitterions opens up significant opportunities in several advanced fields.
-
Drug Scaffolds and Delivery Vehicles: The combination of a permanent cationic charge and an anionic group can modulate a molecule's interaction with biological membranes. The zwitterionic nature often leads to low protein adsorption (antifouling properties) and improved aqueous solubility, which are highly desirable traits for drug candidates and delivery systems.[1] The core hydrazide structure is already present in numerous bioactive compounds, suggesting these new derivatives could be potent therapeutic agents.[2][3][11]
-
Organic Templates for Hybrid Materials: The 1,1,1-trimethylhydrazinium cation has been successfully used as a template for creating one-dimensional hybrid perovskitoids.[9][12] Zwitterionic derivatives, with their defined charge separation and hydrogen bonding capabilities, could serve as sophisticated structure-directing agents for the synthesis of novel functional materials with unique optical, dielectric, or catalytic properties.
-
Bifunctional Organocatalysis: The coexistence of a Lewis acidic cationic center (the quaternary nitrogen) and a Brønsted-Lowry basic site (the carboxylate/sulfonate anion) within the same molecule makes them ideal candidates for bifunctional organocatalysts, capable of activating both electrophiles and nucleophiles in a concerted fashion.
Conclusion
This guide establishes a comprehensive roadmap for advancing the chemistry of 1,1,1-trimethylhydrazinium derivatives from simple cationic reagents to sophisticated zwitterionic platforms. By providing a robust synthetic framework and a rigorous analytical protocol, we empower researchers to explore this promising chemical space. The potential to fine-tune solubility, polarity, and biocompatibility makes these zwitterionic scaffolds highly attractive for next-generation applications in drug discovery, smart materials, and catalysis. The foundational stability of the 1,1,1-trimethylhydrazinium core, combined with the functional versatility of a zwitterionic architecture, marks this as a frontier worthy of significant scientific investigation.
References
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Pagoria, P. F., Mitchell, A. R., & Schmidt, R. D. (1996). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry, 61(9), 2934–2935. Available from: [Link]
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ResearchGate. (2018). Determination of 1,1‑Dimethylhydrazine and its Transformation Products in Soil by Zwitterionic Hydrophilic Interaction Liquid Chromatography/Tandem Mass Spectrometry. Available from: [Link]
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Wiley Online Library. (n.d.). Vicarious nucleophilic amination of nitroquinolines by 1,1,1‐trimethylhydrazinium iodide. Available from: [Link]
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ACS Publications. (n.d.). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. Available from: [Link]
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ResearchGate. (n.d.). Schematic synthesis of N,N,N-trimethylhydraznium salts, [TMH]... Available from: [Link]
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MDPI. (2021). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Available from: [Link]
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ACS Publications. (2016). Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer. The Journal of Organic Chemistry. Available from: [Link]
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ACS Publications. (2022). Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid. Inorganic Chemistry. Available from: [Link]
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SciSpace. (1959). An X-Ray Analysis of the 1:1 Compound Trimethylamine-Iodine. Available from: [Link]
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MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available from: [Link]
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ResearchGate. (n.d.). Tautomerism in a hydrazide molecule. Available from: [Link]
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Royal Society of Chemistry. (n.d.). . Available from: [Link]
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Semantic Scholar. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Available from: [Link]
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ARKAT USA, Inc. (n.d.). Study of the regioselectivity of vicarious nucleophilic amination of mononitroquinolines with 1,1,1-trimethylhydrazinium iodide (TMHI). Available from: [Link]
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ScienceDirect. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]
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National Center for Biotechnology Information. (2022). Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid. Available from: [Link]
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An-Najah National University. (2022). Experimental and first-principles study of a new hydrazine derivative for DSSC applications. Available from: [Link]
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MDPI. (2014). Structures and Synthesis of Zwitterionic Polymers. Available from: [Link]
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University of Leeds. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Available from: [Link]
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-
ResearchGate. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Available from: [Link]
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1,1,1-Trimethylhydrazinium as a Metabolite of Hydrazine Drugs: Mechanisms, Analysis, and Implications
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Abstract
Hydrazine-based pharmaceuticals and their metabolic derivatives present unique biochemical profiles that require specialized analytical and pharmacological understanding. 1,1,1-Trimethylhydrazinium (TMH) is a critical functional moiety and metabolite associated with specific hydrazine drugs, most notably Meldonium (3-(2,2,2-trimethylhydraziniumyl)propionate). This whitepaper provides an in-depth technical analysis of the biochemical causality behind TMH's pharmacological activity, its metabolic fate, and the advanced hydrophilic interaction liquid chromatography (HILIC) protocols required for its accurate quantification in biological matrices.
Biochemical Causality: The Trimethylhydrazinium Pharmacophore
The pharmacological efficacy of TMH-containing drugs is rooted in structural mimicry. The positively charged trimethylhydrazinium group acts as a bioisostere to the trimethylammonium group found in γ -butyrobetaine (GBB) and L-carnitine .
Mechanism of Action: BBOX and OCTN2 Inhibition
In mammalian systems, L-carnitine is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle. TMH derivatives disrupt this process through two primary mechanisms:
-
Enzymatic Inhibition: TMH competitively binds to the active site of γ -butyrobetaine hydroxylase (BBOX) , the enzyme responsible for catalyzing the final step of carnitine biosynthesis. Because the hydrazine nitrogen cannot undergo the necessary hydroxylation, the enzyme is effectively inhibited.
-
Transporter Blockade: TMH derivatives competitively inhibit the Organic Cation/Carnitine Transporter 2 (OCTN2) , reducing the renal reabsorption and cellular uptake of existing carnitine pools .
Causality in Cellular Respiration: By starving the mitochondria of L-carnitine, TMH forces a metabolic shift. The accumulation of long-chain fatty acids in the cytosol prevents their β -oxidation. To maintain ATP production, the cell upregulates glycolysis. Because glycolysis yields more ATP per mole of oxygen consumed than fatty acid oxidation, this shift is highly cardioprotective during ischemic events [1][1].
Caption: TMH-derivative mechanism shifting cellular metabolism from FA oxidation to glycolysis.
Metabolic Fate and Biotransformation
Unlike many drugs that undergo extensive Phase I/Phase II hepatic metabolism, TMH-based drugs like Meldonium exhibit high metabolic stability due to the robust nature of the trimethylhydrazinium core.
-
Elimination: Approximately 34–60% of the drug is excreted entirely unchanged in the urine[2].
-
Pharmacokinetics: The terminal elimination half-life of TMH derivatives can be exceptionally long (up to 655 hours in some compartments), allowing detection in urine for up to 162 days post-administration [3][3]. This prolonged excretion window is a critical factor in anti-doping monitoring, as TMH derivatives are classified as S4 Metabolic Modulators by the World Anti-Doping Agency (WADA)[1].
Analytical Workflows: Overcoming Polarity Challenges
The quaternary ammonium nature of 1,1,1-trimethylhydrazinium renders it highly hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 columns fails to retain TMH, resulting in co-elution with the solvent front and severe ion suppression.
To achieve self-validating, reproducible quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the required standard [4][4]. Zwitterionic (ZIC) HILIC stationary phases provide orthogonal retention via electrostatic interactions and hydrogen bonding.
Step-by-Step Methodology: HILIC-MS/MS Quantification in Urine
This protocol utilizes a "dilute-and-shoot" approach, minimizing analyte loss while mitigating matrix effects through isotopic dilution [5][5].
-
Internal Standard (IS) Preparation: Prepare a working solution of deuterated internal standard (e.g., D3-2-(2-carboxyethyl)-1,1,1-trimethylhydrazinium) at 100 ng/mL in 100% LC-MS grade acetonitrile (ACN).
-
Sample Extraction (Dilute-and-Shoot):
-
Aliquot 100 µL of the biological urine sample into a 2.0 mL Eppendorf tube.
-
Add 900 µL of the ACN/IS working solution to induce protein precipitation and adjust the organic ratio for HILIC compatibility.
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins and salts. Transfer 500 µL of the supernatant to an autosampler vial.
-
Chromatographic Separation:
-
Column: ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium formate in deionized water (pH adjusted to 5.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Run an isocratic elution at 15% A / 85% B at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry Configuration:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). For Meldonium, monitor the primary transition m/z 147.1 → 58.1 (corresponding to the cleavage of the trimethylamine/trimethylhydrazine fragment).
-
Caption: HILIC-MS/MS analytical workflow for the quantification of TMH metabolites.
Quantitative Data Summary
The table below consolidates the analytical performance metrics for the detection of trimethylhydrazinium and related hydrazine compounds across different validated techniques[3][4].
| Analyte | Biological Matrix | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 1,1,1-Trimethylhydrazinium | Urine | HILIC-MS/MS | 0.0003% | 0.001% |
| Meldonium (TMH-propionate) | Urine | CE-C⁴D | 0.005 mg/L | 0.01 mg/L |
| Unsymmetrical Dimethylhydrazine | Plasma | IPC-AD | 0.3 mg/L | 1.0 mg/L |
Note: CE-C⁴D (Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection) offers a robust alternative to MS for high-throughput screening of TMH derivatives.
References
- NCATS Inxight Drugs:MELDONIUM DIHYDR
- Wikipedia:Meldonium
- ResearchGate:Rapid determination of meldonium in urine samples by capillary electrophoresis with capacitively coupled contactless conductivity detection
- ResearchGate:Direct liquid chromatographic determin
- PMC (NIH)
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Computational Alchemy: Molecular Dynamics Simulation of Hydrazinium-Based Ionic Liquids
A Technical Guide to Force Field Parameterization, Thermophysical Prediction, and Advanced Applications in Energetics and Drug Development
Executive Summary
Hydrazinium-based ionic liquids (ILs) represent a highly specialized class of energetic, hyper-polar solvents. While historically engineered as aerospace propellants due to their high energy density and negligible volatility, their dense hydrogen-bonding networks and tunable fractional free volume have recently catalyzed breakthroughs in pharmaceutical synthesis and advanced separations (e.g., CO₂ capture) 12.
However, the inherent instability, extreme reactivity, and toxicity of these compounds in the liquid phase make experimental thermodynamic characterization hazardous and often impossible 1. Molecular dynamics (MD) simulations serve as an indispensable "computational microscope," allowing researchers to bridge the gap between quantum mechanics and macroscopic physicochemical properties safely and accurately [[2]]().
The Hydrazinium Anomaly: Mechanistic & Structural Foundations
The primary challenge in simulating high-nitrogen-content ILs is accurately capturing their complex electrostatic interactions. Hydrazinium ( N2H5+ ), monomethylhydrazinium, and dimethylhydrazinium cations possess highly localized charge distributions that deviate fundamentally from standard spherical point-charge models 13.
-
The Causality of the "Lone-Pair" Modification: Standard non-polarizable force fields frequently fail to predict the crystal density and liquid-phase transport properties of hydrazinium salts. This failure occurs because they neglect the electron-rich lone pair on the unprotonated nitrogen. Without accounting for this, quantum chemistry (QC) calculations of a single, gas-phase ion pair predict spontaneous, artifactual deprotonation of the cation 13.
-
The Solution: The inclusion of an off-atom charge center (a dummy atom representing the lone pair) significantly improves the electrostatic potential description. This structural correction allows MD simulations to predict crystal lattice vectors and volumes within a 3–5% absolute margin of error from experimental X-ray data 3.
Self-Validating Protocol: Force Field Parameterization
To achieve reliable predictive power, researchers must parameterize force fields (such as APPLE&P or customized CHARMM models) using a rigorous, closed-loop methodology. The following step-by-step protocol is designed as a self-validating system, ensuring that microscopic parameters are strictly governed by macroscopic observables 4 [[5]]().
Step 1: Quantum Chemical Baseline Generation Perform ab initio electronic structure calculations on neutral precursors, isolated ions, and cation-anion complexes using high-level theory (e.g., MP2/aug-cc-pVDZ or M05-2X density functional) [[1]](). This establishes the foundational geometry and electron density map.
Step 2: Electrostatic Potential (ESP) Mapping & Lone-Pair Integration Derive partial atomic charges using Restrained Electrostatic Potential (RESP) fitting 6. Crucially, explicitly define an off-center point charge to represent the unprotonated nitrogen's lone pair, anchoring the electrostatic stability of the cation 1.
Step 3: Dihedral Angle Scanning & Torsional Fitting Conduct constrained molecular mechanics (MM) minimizations to scan ring and backbone dihedrals. Subtract the MM energies from the ab initio energies, fitting the residual curve to a cosine series to obtain highly accurate torsional parameters 4.
Step 4: Condensed-Phase NPT/NVT Equilibration Execute classical or polarizable MD simulations. Causality note: Because hydrazinium ILs exhibit pervasive hydrogen-bonding networks that drastically increase viscosity, extended simulation times (often requiring time-temperature superposition) are mandatory to ensure the system escapes local minima and reaches true thermodynamic equilibrium 78.
Step 5: Validation Gate & Lennard-Jones Refinement Extract macroscopic properties (e.g., liquid density, heat of vaporization). If the simulated values deviate from experimental data (or crystal structures) by >5%, the system fails the validation gate. Researchers must refine the Lennard-Jones parameters ( rmin,ij , ϵij ) and loop back to Step 3 until convergence is achieved [[4]]() 5.
Iterative force field parameterization and molecular dynamics workflow for hydrazinium ILs.
Quantitative Thermophysical & Transport Properties
The macroscopic behavior of hydrazinium ILs is entirely dictated by microscopic hydrogen-bonding networks. For instance, MD simulations reveal that the energetic ionic liquid 2-hydroxyethylhydrazinium nitrate (2-HEHN) exhibits significantly slower dynamics—characterized by lower self-diffusion coefficients and longer rotational time constants—than other hydrazinium variants 79. This is caused by pervasive hydrogen bonding between the nitrate oxygen atoms and the hydroxyl/amine protons of the cation 10.
Table 1: Quantitative Data from Molecular Dynamics Simulations vs. Experimental Baselines
| Compound / System | Property Analyzed | MD Simulation Result | Experimental Agreement | Source |
| Hydrazine ( N2H4 ) | Enthalpy of Vaporization | Quantitative match across temperature range | Excellent | 11 |
| 2-HEHN | Liquid Density (298 K) | ~1.42 g/cm³ (decreases linearly with temp) | Matches exp. 1.42 g/cm³ | 11, 10 |
| HAN-HEHN Mixture | Density (293 K) | 3.8% below experimental propellant density | Acceptable | 10 |
| [N2H5][NO3] Crystal | Crystal Lattice Volume | Predicted within 3% absolute margin of error | High | 1, [[3]]() |
| [aN₁₁₁][Gly] | Fractional Free Volume | Smaller molar volume than TBA counterparts | High CO₂ selectivity | 2 |
Strategic Applications: From Energetics to Drug Development
The insights generated from MD simulations of hydrazinium ILs have broad implications across multiple scientific disciplines:
-
Pharmaceutical Synthesis & Separations: Hydrazinium-based amino acid ionic liquids (AAILs), such as 1,1,1-trimethylhydrazinium glycinate ([aN₁₁₁][Gly]), demonstrate unique fractional free volume (FFV) characteristics. MD simulations reveal that their smaller molar volume (compared to tetrabutylammonium equivalents) enhances CO₂ absorption selectivity while depressing N₂ absorption 2. In drug development, these highly polar, tunable solvents (with polarities ranging from 0.6–0.7 on the normalized scale) can act as superior reaction media to enhance the selectivity and yield of active pharmaceutical ingredient (API) synthesis 28.
-
Energetic Materials: Mixtures of 2-HEHN and hydroxylammonium nitrate (HAN) are highly stable, miscible, and exhibit extreme density due to strong intermolecular hydrogen bonding, making them ideal multimode spacecraft propellants that bypass the toxicity of pure hydrazine 1012.
References
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- "1,1,1-Trimethylhydrazinium." Benchchem.
- Gutowski, K. E., et al. "Force field for the atomistic simulation of the properties of hydrazine, organic hydrazine derivatives, and energetic hydrazinium ionic liquids." Pure and Applied Chemistry.
- "Force field for the atomistic simulation of the properties of hydrazine... | Request PDF." ResearchGate.
- "Insight into Hydrazinium Nitrates, Azides, Dicyanamide, and 5-Azidotetrazolate Ionic Materials from Simulations and Experiments." ACS Publications.
- "Technologies for Developing Predictive Atomistic and Coarse-Grained Force Fields for Ionic Liquid Property Prediction." DTIC.
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- "Structural Properties of HEHN- and HAN-Based Ionic Liquid Mixtures: A Polarizable Molecular Dynamics Study." ACS Publications.
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- "Assessment of Imidazole-Based Ionic Liquids as Dual-Mode Spacecraft Propellants." AIAA.
- "Handbook of Ionic Liquids: Fundamentals, Applications, and Sustainability." Dokumen.pub.
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Methodological & Application
Scalable synthesis protocols for 1,1,1-trimethylhydrazinium iodide
An Application Note for the Scalable Synthesis of 1,1,1-Trimethylhydrazinium Iodide
Authored by a Senior Application Scientist
This document provides a detailed guide for the synthesis of 1,1,1-trimethylhydrazinium iodide (TMHI), a versatile reagent in modern organic chemistry. The protocols and insights are tailored for researchers, scientists, and drug development professionals who require a reliable and scalable method for producing this key chemical intermediate.
Introduction: The Synthetic Utility of 1,1,1-Trimethylhydrazinium Iodide
1,1,1-Trimethylhydrazinium iodide, also known as TMHI, is a quaternary hydrazinium salt that has gained significant attention as a potent aminating agent. Its primary application lies in the vicarious nucleophilic substitution (VNS) of hydrogen on electron-deficient aromatic rings, providing an efficient pathway for the introduction of amino groups under mild conditions.[1][2][3] This reactivity makes TMHI an invaluable tool in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and energetic materials.[4] The ability to construct C-N bonds on nitroarenes, for instance, is a critical transformation in medicinal chemistry.[1][5]
Given its utility, access to robust and scalable synthesis protocols is paramount. The method detailed herein is based on the direct quaternization of 1,1-dimethylhydrazine, a straightforward and efficient approach amenable to both laboratory and pilot-plant scales.[1][6]
Core Synthesis: Mechanism and Strategic Considerations
The synthesis of TMHI is achieved through the direct alkylation of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) with methyl iodide. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
The Causality Behind Experimental Choices:
-
Nucleophile Selection (1,1-Dimethylhydrazine): The nitrogen atom bearing two methyl groups in UDMH is the more nucleophilic center due to the electron-donating inductive effect of the alkyl groups. This inherent property directs the alkylation to this specific nitrogen, leading to the desired 1,1,1-trisubstituted product. UDMH is an industrial chemical, and its availability from sources such as surplus rocket propellant enhances the scalability of this synthesis.[4]
-
Alkylating Agent (Methyl Iodide): Methyl iodide is an excellent electrophile for this SN2 reaction. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating a rapid and clean reaction.
-
Solvent System (Anhydrous Aprotic Solvents): The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether.[6][7] These solvents effectively solvate the reactants but do not participate in the reaction (e.g., through hydrogen bonding or acting as a competing nucleophile). The use of an anhydrous medium is critical to prevent potential side reactions involving water. The product, being a salt, often exhibits poor solubility in these solvents, leading to its precipitation as the reaction progresses, which simplifies isolation.
Data Presentation: Lab-Scale Synthesis Parameters
The following table outlines typical quantities for a laboratory-scale synthesis, which can be scaled linearly with appropriate engineering controls for heat management.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Volume (mL) | Mass (g) | Molar Ratio |
| 1,1-Dimethylhydrazine | 60.10 | 0.791 | 0.10 | 7.6 | 6.01 | 1.0 |
| Methyl Iodide | 141.94 | 2.28 | 0.10 | 4.4 | 14.19 | 1.0 |
| Anhydrous THF | 72.11 | 0.889 | - | 100 | - | - |
| Product | Theoretical Yield | |||||
| TMHI | 202.04 | - | 0.10 | - | 20.20 | - |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of TMHI
This protocol describes a standard procedure for producing TMHI on a research scale.
Materials and Equipment:
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Ice-water bath
-
Büchner funnel and filter flask
-
Vacuum oven
-
1,1-Dimethylhydrazine (UDMH)
-
Methyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (for washing)
Step-by-Step Methodology:
-
Reaction Setup: Assemble the two-neck flask with a magnetic stir bar and the dropping funnel. Flame-dry the glassware under vacuum and backfill with an inert gas to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, dissolve 1,1-dimethylhydrazine (6.01 g, 0.10 mol) in 80 mL of anhydrous THF under a positive pressure of inert gas.
-
Controlled Addition: Place the flask in an ice-water bath to manage the reaction exotherm. Add methyl iodide (14.19 g, 0.10 mol) to the dropping funnel with 20 mL of anhydrous THF. Add the methyl iodide solution dropwise to the stirred UDMH solution over 30-45 minutes. A white precipitate will begin to form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Product Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake sequentially with small portions of cold anhydrous THF and then cold anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.[7]
-
Drying: Dry the purified 1,1,1-trimethylhydrazinium iodide under vacuum at 40-50 °C to a constant weight. The final product is a stable, crystalline solid.[1]
Protocol 2: Key Considerations for Scalable Synthesis
Scaling this synthesis requires a focus on process safety and engineering controls.
-
Thermal Management: The quaternization reaction is exothermic. For larger batches, a jacketed reactor with a circulating coolant is mandatory for precise temperature control. The rate of methyl iodide addition must be carefully controlled and tied to the reactor's internal temperature to prevent a thermal runaway.
-
Reagent Handling: Both UDMH and methyl iodide are toxic.[8] At scale, closed-system transfers (e.g., using pumps and dedicated lines) are essential to minimize operator exposure. All operations must be conducted in a well-ventilated area with appropriate air handling.
-
Solid Handling: For large quantities of product, manual filtration becomes impractical. A Nutsche filter-dryer provides a contained system for filtration, washing, and drying, minimizing operator contact with the final product.
-
Process Automation: Automated control of reagent addition, temperature, and stirring can improve batch-to-batch consistency and safety.
Self-Validation and Trustworthiness: Product Characterization
To ensure the identity and purity of the synthesized TMHI, the following analytical checks are mandatory.
-
Melting Point (m.p.): The literature melting point for TMHI is 225-230 °C with decomposition.[9] A sharp melting point in this range is a good indicator of purity.
-
¹H NMR Spectroscopy: (DMSO-d6, 400 MHz): δ 5.35 (s, 2H, -NH2), 3.20 (s, 9H, -N(CH3)3). The integration ratio of 9:2 is characteristic of the product.
-
Infrared (IR) Spectroscopy: (KBr pellet): Key peaks should be observed corresponding to N-H stretches (around 3300-3100 cm⁻¹) and C-H stretches (around 3000-2800 cm⁻¹).
Mandatory Visualizations
Reaction Mechanism
Caption: SN2 mechanism for the synthesis of TMHI.
Experimental Workflow
Caption: Step-by-step workflow for TMHI synthesis.
Safety, Handling, and Waste Disposal
Expertise in Safety is Non-Negotiable.
-
Reagent Hazards:
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Ensure immediate access to a safety shower and eyewash station.
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8]
-
-
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be collected in properly labeled, sealed containers.
-
Dispose of all waste materials in accordance with local, state, and federal regulations. Do not pour waste down the drain.[11]
-
References
- Baumgarten, H. E. (1961). Aminimides. II. A one-step synthesis of aminimides from carboxylic acid esters. Journal of the American Chemical Society, 83(19), 3977–3982.
- Carpino, L. A., & Giza, C. A. (1963). Aminimides. II. A one-step synthesis of aminimides from carboxylic acid esters. The Journal of Organic Chemistry, 28(5), 1297–1298.
- Pagoria, P. F., Mitchell, A. R., & Schmidt, R. D. (1996). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry, 61(9), 2934–2935.
- Benchchem.
- Fisher Scientific. (2010).
- Thermo Fisher Scientific. (2025).
- SDFine.
- Noveon. (2005).
- Arxada. Performance Chemicals Hydrazine - Safety and Handling.
- PubChem. Hydrazinium, 1,1,1-trimethyl-, iodide (1:1).
- ACS Publications.
- ResearchGate. (2020). Schematic synthesis of N,N,N-trimethylhydraznium salts, [TMH]+[I]−.
- U.S. Department of Energy Office of Scientific and Technical Information. (1996). 1,1,1-Trimethylhydrazinium iodide: A novel, highly reactive reagent for aromatic amination via vicarious nucleophilic substitution of hydrogen.
- Grzegożek, M., et al. (2009). Study of the regioselectivity of vicarious nucleophilic amination of mononitroquinolines with 1,1,1-trimethylhydrazinium iodide (TMHI). ARKIVOC, 2009(vi), 84-88.
- Sigma-Aldrich. 1,1,1-Trimethylhydrazinium iodide 97%.
- Amerigo Scientific. 1,1,1-Trimethylhydrazinium iodide (97%).
- Mitchell, A. R., Pagoria, P. F., & Schmidt, R. D. (1995). A New Synthesis of TATB Using Inexpensive Starting Materials and Mild Reaction Conditions. University of North Texas Digital Library.
- Santa Cruz Biotechnology. 1,1,1-Trimethylhydrazinium iodide.
Sources
- 1. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. 1,1,1-Trimethylhydrazinium iodide: A novel, highly reactive reagent for aromatic amination via vicarious nucleophilic substitution of hydrogen (Journal Article) | OSTI.GOV [osti.gov]
- 3. scbt.com [scbt.com]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. 1,1,1-トリメチルヒドラジニウムヨウ化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. arxada.com [arxada.com]
Application Note: Synthesis, Evaluation, and Applications of N,N,N-Trimethylhydrazinium Salts in Green Propulsion and Energetic Amination
Introduction and Mechanistic Overview
Historically, spacecraft propulsion and energetic materials development have relied heavily on highly toxic, carcinogenic bipropellant systems, most notably hydrazine or unsymmetrical dimethylhydrazine (UDMH) paired with dinitrogen tetroxide (NTO)[1]. Due to the severe handling risks and environmental hazards associated with these chemicals, the aerospace and defense industries are actively transitioning toward "green" propellants. This new paradigm focuses on pairing hydrogen-rich Energetic Ionic Liquids (EILs) with high-test peroxide (HTP, concentrated H₂O₂) as a green oxidizer[2].
N,N,N-trimethylhydrazinium (TMH) salts have emerged as highly effective EILs for these applications. When the base TMH cation is paired with appropriate energetic counter-anions (e.g., azide, cyanide), the resulting salts exhibit rapid hypergolicity (spontaneous ignition) upon contact with H₂O₂[2]. The fundamental ignition mechanism relies on the catalytic decomposition of H₂O₂ by the energetic anion, which generates immense localized heat. This thermal spike subsequently triggers the rapid oxidation of the hydrogen-rich TMH cation, resulting in sustained combustion[2].
Beyond aerospace propulsion, the precursor salt, 1,1,1-trimethylhydrazinium iodide (TMHI), serves as a highly reactive reagent in Vicarious Nucleophilic Substitution (VNS) chemistry[3]. This dual-utility makes TMH derivatives invaluable to both propulsion engineers and synthetic chemists developing insensitive high explosives[4].
Reaction Pathway and Logical Workflow
The following diagram maps the synthesis of the TMHI precursor, its conversion into an energetic ionic liquid, and its subsequent hypergolic application.
Workflow of TMH salt synthesis and hypergolic ignition with H2O2.
Experimental Protocols
Protocol A: Synthesis of N,N,N-Trimethylhydrazinium Iodide ([TMH]⁺[I]⁻)
Causality & Rationale: The synthesis utilizes a direct S_N2 nucleophilic substitution. Anhydrous tetrahydrofuran (THF) is strictly required as the solvent to prevent the hydrolysis of the methyl iodide electrophile. Furthermore, THF ensures the immediate precipitation of the synthesized salt, driving the reaction forward via Le Chatelier's principle[2].
Step-by-Step Methodology:
-
Preparation: Purge a 250 mL round-bottom flask with dry nitrogen to eliminate atmospheric moisture. Add 20 mL of anhydrous THF.
-
Reagent Addition: Disperse 20.1 mmol (1.26 mL) of 1,1-dimethylhydrazine into the THF[2].
-
Electrophile Introduction: Place the flask in a room-temperature water bath (25 °C) to act as a thermal sink. Using a dropping funnel, add 20.1 mmol (2.98 mL) of methyl iodide dropwise under continuous magnetic stirring[2]. Causality: Dropwise addition controls the highly exothermic S_N2 reaction, preventing the thermal degradation of the hydrazine derivative.
-
Reaction: Maintain continuous stirring for 8 hours at 25 °C[2].
-
Isolation: Filter the resulting white precipitate ([TMH]⁺[I]⁻) under vacuum. Wash the filter cake with cold, dry THF to remove any unreacted precursors.
-
Drying & Validation: Dry the product in a vacuum desiccator over P₂O₅ for 24 hours. Self-Validation Check: Confirm synthesis success via ¹H-NMR (in D₂O); the spectrum must show a characteristic singlet integrating to nine protons, corresponding to the trimethylammonium group[2].
Protocol B: Anion Exchange for Energetic Ionic Liquids
Causality & Rationale: The baseline iodide salt exhibits a relatively sluggish ignition delay (109.3 ms)[2]. Exchanging the iodide for highly energetic anions (e.g., N₃⁻ or CN⁻) drastically increases the heat of formation and accelerates the hypergolic reaction kinetics with H₂O₂[2].
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified[TMH]⁺[I]⁻ in anhydrous methanol.
-
Exchange Reaction: Add a stoichiometric equivalent of the desired sodium salt (e.g., NaN₃ for the azide derivative, NaCN for the cyanide derivative)[2].
-
Precipitation: Stir the mixture at room temperature for 12 hours.
-
Purification: Filter the reaction mixture to remove the precipitated sodium iodide (NaI) byproduct. Evaporate the solvent from the filtrate under reduced pressure to yield the target EIL (e.g., [TMH]⁺[N₃]⁻)[2]. Self-Validation Check: Utilize FT-IR spectroscopy to verify the presence of the new functional group (e.g., the strong azide asymmetric stretch near 2100 cm⁻¹) and the absence of precursor impurities[2].
Protocol C: Hypergolic Drop Test Evaluation
Causality & Rationale: To qualify as a viable hydrazine replacement, the ignition delay (ID) time of the synthesized EIL must be shorter than the conditions that would lead to the propellant's own detonation inside a combustion chamber[2]. A high-speed camera setup is essential to capture and quantify these microsecond-level reactions[1].
Step-by-Step Methodology:
-
Formulation: Dissolve the synthesized [TMH]⁺[X]⁻ salt in a reactive fuel binder, such as 2-hydroxyethylhydrazine (2-HEH), to achieve the optimal viscosity and density for fluid pumping[2].
-
Apparatus Setup: Utilize an automated drop test chamber equipped with a high-speed camera recording at a minimum of 1000 frames per second (fps)[1]. Self-Validation Check: Calibrate the camera's timestamp using a known frequency strobe LED prior to testing to guarantee millisecond-level accuracy.
-
Execution: Dispense a single 10 µL droplet of the TMH fuel formulation into a crucible containing 100 µL of 98% H₂O₂[2].
-
Data Acquisition: Record the interaction. Calculate the ID time as the delta (Δt) between the first physical contact of the droplets and the first appearance of a visible flame[1].
Quantitative Data Analysis
To evaluate the efficacy of synthesized TMH salts, key performance metrics—specifically Ignition Delay (ID) times—are compared. Shorter ID times correlate with higher hypergolic efficiency and a reduced risk of catastrophic "hard starts" in rocket engines.
| Compound / Mixture | Oxidizer | Ignition Delay (ms) | Application Suitability |
| [TMH]⁺[N₃]⁻ in 2-HEH | 98% H₂O₂ | 55.6 | High (Primary Fuel Candidate) |
| [TMH]⁺[CN]⁻ in 2-HEH | 98% H₂O₂ | 97.4 | Moderate (Secondary Candidate) |
| [TMH]⁺[I]⁻ in 2-HEH | 98% H₂O₂ | 109.3 | Low (Precursor / Baseline) |
Table 1: Ignition Delay times of TMH salts formulated with 2-hydroxyethylhydrazine (2-HEH) during hypergolic drop tests[2].
Alternative Applications: Vicarious Nucleophilic Substitution (VNS)
Beyond the realm of green propulsion, 1,1,1-trimethylhydrazinium iodide (TMHI) is a highly sought-after reagent in advanced organic synthesis and drug development workflows. TMHI facilitates the direct amination of electron-deficient aromatic rings via [3].
In the defense sector, this specific VNS pathway is utilized to synthesize insensitive high explosives. For example, reacting picramide (which can be derived from surplus Explosive D) with TMHI in the presence of a strong base (such as sodium methoxide) yields [4]. This highly efficient amination process allows researchers to upcycle surplus military materials into high-value, thermally stable energetic compounds[4].
References
-
Synthesis and Physical and Chemical Properties of Hypergolic Chemicals such as N,N,N-Trimethylhydrazinium and 1-Ethyl-4-Methyl-1,2,4-Triazolium Salts. MDPI Applied Sciences, 2015. URL:[Link]
-
Green bipropellant development – A study on the hypergolicity of imidazole thiocyanate ionic liquids with hydrogen peroxide. German Aerospace Center (DLR), 2020. URL:[Link]
-
1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. Journal of Organic Chemistry / Organic Chemistry Portal, 1996. URL:[Link]
-
TATB (Triaminotrinitrobenzene). Wikipedia, Accessed 2026. URL:[Link]
Sources
Functionalization of polymers using 1,1,1-trimethylhydrazinium groups
Application Note: Post-Polymerization Functionalization via Vicarious Nucleophilic Substitution (VNS) Using 1,1,1-Trimethylhydrazinium Iodide
Executive Summary
The site-selective introduction of primary amine groups into synthetic polymers is a critical pathway for developing advanced drug delivery scaffolds, chelating resins, and energetic binders[1]. Traditional amination of nitroarene-containing polymers often requires harsh reduction conditions that inadvertently convert the nitro groups into amines, destroying the polymer's electrophilic character.
This application note details a highly specific, room-temperature methodology for the direct C–H amination of nitroaromatic polymers using 1,1,1-trimethylhydrazinium iodide (TMHI) . By leveraging Vicarious Nucleophilic Substitution (VNS)[2], researchers can achieve high degrees of functionalization without reducing the pendant nitro groups, yielding multifunctional amino-nitroarene polymers[3]. Furthermore, TMHI has recently gained traction as a templating cation in the synthesis of 1D hybrid organic–inorganic perovskitoid polymers, showcasing its versatility in materials science[4].
Mechanistic Rationale & Reagent Selection
The VNS reaction is a specialized nucleophilic aromatic substitution that allows for the replacement of a hydrogen atom on an electrophilic aromatic ring with a functional group[2].
Why TMHI? TMHI is the premier reagent for VNS amination[5]. It possesses a highly reactive nucleophilic center (the unmethylated nitrogen) and an excellent leaving group (the trimethylammonium moiety). When treated with a strong base, TMHI is deprotonated to form an active hydrazinium anion. This anion attacks the electrophilic nitroarene ring (ortho or para to the nitro group) to form a deeply colored Meisenheimer σ-adduct. Subsequent base-driven β-elimination of trimethylamine ( NMe3 ) and hydrogen iodide ( HI ) restores aromaticity, leaving a primary amine covalently bound to the polymer backbone[6].
Solvent and Base Causality:
-
Solvent (DMSO): A polar aprotic solvent is mandatory. DMSO readily dissolves both the rigid nitroaromatic polymer chains and the ionic TMHI reagent. More importantly, it stabilizes the charged Meisenheimer intermediate without quenching the strong base[3].
-
Base (t-BuOK): Potassium tert-butoxide is preferred over sodium methoxide (NaOMe). Because t-BuOK is sterically hindered, it acts strictly as a base to deprotonate TMHI. NaOMe, being smaller and more nucleophilic, can occasionally attack the nitroarene directly, leading to unwanted methoxylation side reactions[6].
Reaction Pathway
Figure 1: Reaction mechanism of Vicarious Nucleophilic Substitution on nitroarene polymers.
Protocol: Site-Selective Amination of Poly(4-nitrostyrene)
This protocol describes the functionalization of a model polymer, Poly(4-nitrostyrene), to yield Poly(3-amino-4-nitrostyrene).
Materials Required:
-
Poly(4-nitrostyrene) (MW ~50,000)
-
1,1,1-Trimethylhydrazinium iodide (TMHI, >97%)
-
Potassium tert-butoxide (t-BuOK, 1.0 M solution in THF or solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, <50 ppm H2O )
-
1% Aqueous Acetic Acid (for quenching)
Step-by-Step Methodology:
-
Polymer Dissolution: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 5.0 g of Poly(4-nitrostyrene) in 100 mL of anhydrous DMSO. Stir at 40 °C until the polymer is completely solvated, then cool to 25 °C.
-
Reagent Introduction: Add 10.1 g of TMHI (approx. 1.5 equivalents per repeating nitro-monomer unit) directly to the stirring polymer solution. Ensure the suspension is stirred vigorously until the TMHI is finely dispersed.
-
Base Addition (Self-Validating Step): Slowly add 3.0 equivalents of t-BuOK (relative to monomer units) dropwise over 30 minutes using an addition funnel.
-
Validation Cue: Upon addition of the base, the reaction mixture will immediately transition from a pale yellow to a deep, opaque purple/red. This color change confirms the successful deprotonation of TMHI and the formation of the Meisenheimer σ-adduct. If the solution remains yellow, the base has been compromised by moisture.
-
-
VNS Reaction: Maintain the reaction at 25 °C for 4 hours under an argon atmosphere. Do not exceed 30 °C, as elevated temperatures promote polymer cross-linking and degradation[1].
-
Quenching & Precipitation: Pour the dark reaction mixture slowly into 1.0 L of rapidly stirring 1% aqueous acetic acid. The weak acid neutralizes the remaining base and drives the precipitation of the functionalized polymer. The color will shift from deep purple to a bright orange/brown as rearomatization completes.
-
Purification: Filter the precipitated polymer through a fritted glass funnel. Wash sequentially with deionized water (3 x 200 mL) to remove residual DMSO and inorganic salts, followed by cold methanol (2 x 100 mL) to remove unreacted TMHI and organic byproducts.
-
Drying: Dry the functionalized polymer in a vacuum oven at 50 °C for 24 hours to constant weight.
Empirical Data & Optimization
The choice of base, solvent, and temperature strictly dictates the degree of functionalization. Table 1 summarizes the optimization parameters for the amination of Poly(4-nitrostyrene).
Table 1: Optimization of VNS Amination on Poly(4-nitrostyrene) using TMHI
| Entry | Aminating Agent | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Degree of Amination (mol %) |
| 1 | TMHI | NaOMe (3.0) | MeOH | 25 | 65 | 42 |
| 2 | TMHI | NaOMe (3.0) | DMSO | 25 | 82 | 75 |
| 3 | TMHI | t-BuOK (3.0) | DMSO | 25 | 94 | 91 |
| 4 | TMHI | t-BuOK (3.0) | DMSO | 50 | 78 | 85 (Cross-linking observed) |
Note: Degree of amination was determined via 1H NMR integration of the newly formed aromatic protons adjacent to the amine group.
Critical Parameters & Troubleshooting
-
Incomplete Functionalization (Low Yield): The most common failure point is the presence of adventitious water in the DMSO. Water rapidly hydrolyzes t-BuOK, destroying the basicity required to deprotonate TMHI. Always use freshly opened, anhydrous DMSO over molecular sieves.
-
Insoluble Polymer Product (Cross-linking): If the final polymer is insoluble in standard organic solvents (e.g., DMF, DMSO, THF), the reaction temperature likely exceeded 30 °C (Table 1, Entry 4). At higher temperatures, the intermediate radical anions can couple, leading to irreversible covalent cross-linking between polymer chains.
-
Residual TMHI Contamination: TMHI can occasionally become trapped within the polymer matrix during precipitation. If 1H NMR reveals a sharp singlet at ~3.2 ppm (the NMe3 group), resuspend the polymer in water, sonicate for 15 minutes, and refilter.
References
-
Direct Amination of 1-Substituted 3,5-Dinitrobenzenes by 1,1,1-Trimethylhydrazinium Iodide. The Journal of Organic Chemistry.[Link]
-
1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry.[Link]
- Vicarious nucleophilic substitution to prepare 1,3-diamino-2,4,6-trinitrobenzene or 1,3,5-triamino-2,4,6-trinitrobenzene.
-
Vicarious Nucleophilic Substitution - Explore the Science & Experts. ideXlab. [Link]
-
Chemical Conversion of Energetic Materials to Higher Value Products. OSTI.GOV. [Link]
-
Luminescence and Dielectric Switchable Properties of a 1D (1,1,1-Trimethylhydrazinium)PbI3 Hybrid Perovskitoid. Inorganic Chemistry.[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Vicarious Nucleophilic Substitution - Explore the Science & Experts | ideXlab [idexlab.com]
- 3. US5569783A - Vicarious nucleophilic substitution to prepare 1,3-diamino-2,4,6-trinitrobenzene or 1,3,5-triamino-2,4,6-trinitrobenzene - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 1,1,1-Trimethylhydrazinium Iodide (TMHI) Purification
Overview 1,1,1-Trimethylhydrazinium iodide (TMHI) is a highly reactive quaternary hydrazinium salt utilized primarily as an aminating reagent in Vicarious Nucleophilic Substitution (VNS) reactions for nitroarenes 1. Because TMHI acts as a nucleophile where neutral trimethylamine serves as the leaving group, the presence of unreacted precursors (like methyl iodide or 1,1-dimethylhydrazine) or degradation products (like polyiodides) can severely compromise downstream amination yields. This guide provides field-proven, self-validating protocols for the isolation and purification of TMHI.
The Causality of TMHI Purification (E-E-A-T)
The synthesis of TMHI typically involves the alkylation of 1,1-dimethylhydrazine with methyl iodide in tetrahydrofuran (THF) 1, 2. The resulting crude precipitate is often contaminated with unreacted methyl iodide, residual hydrazine, and trace iodine (I₂).
-
Why Ether Washing? Diethyl ether is a non-polar solvent. TMHI, being a highly polar ionic salt, is completely insoluble in ether. Washing the crude product with ether selectively strips away the lipophilic impurities (unreacted methyl iodide and 1,1-dimethylhydrazine) without dissolving the target product 3.
-
Why 95% Ethanol Recrystallization? While ether removes surface impurities, it cannot remove contaminants trapped within the crude crystal lattice. Recrystallization from a polar protic solvent like 95% ethanol dissolves the TMHI at elevated temperatures. Upon slow cooling, the TMHI lattice selectively reforms, excluding polyiodide complexes and yielding pure white plates 1.
Experimental Protocols
(Self-Validating System: The success of these protocols is verified by the transition of the product from a yellowish powder to pure white plates with a sharp melting point of 233–235 °C).
Protocol A: Primary Isolation and Ether Wash
-
Filtration: Following the synthesis of TMHI in THF, collect the crude white/yellowish precipitate via vacuum filtration using a Büchner funnel.
-
Trituration: Transfer the crude solid to a beaker and suspend it in cold diethyl ether (approx. 2-3 mL per gram of crude product). Stir vigorously for 5 minutes.
-
Secondary Filtration: Filter the suspension under vacuum.
-
Rinsing: Wash the filter cake with an additional portion of cold diethyl ether.
-
Drying: Dry the solid in a vacuum oven at room temperature for 6 hours to remove residual ether 3.
Protocol B: Recrystallization from Ethanol
-
Dissolution: Transfer the ether-washed TMHI to a round-bottom flask. Add 95% ethanol (approximately 8-10 mL per gram of TMHI) and heat to reflux (approx. 78 °C) while stirring until the solid is completely dissolved 1, 2.
-
Hot Filtration (Optional but Recommended): If insoluble mechanical impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize crystal yield.
-
Collection: Collect the resulting white plates via vacuum filtration. Wash the crystals with a minimal amount of ice-cold 95% ethanol.
-
Validation: Dry the crystals under high vacuum. Verify purity via melting point analysis; pure TMHI decomposes/melts at 233–235 °C (softening may begin at 226 °C) 1.
Workflow and Troubleshooting Visualizations
Workflow for the isolation and purification of 1,1,1-trimethylhydrazinium iodide (TMHI).
Troubleshooting logic tree for resolving TMHI discoloration issues.
Quantitative Data & Troubleshooting Matrices
Table 1: Solvent Selection Matrix for TMHI Purification
| Solvent | Role in Purification | TMHI Solubility | Impurity Solubility | Rationale / Causality |
| Diethyl Ether | Washing / Trituration | Insoluble | High (MeI, UDMH) | Strips non-polar, lipophilic unreacted starting materials without dissolving the ionic TMHI salt 3. |
| 95% Ethanol | Primary Recrystallization | High (Hot) / Low (Cold) | Moderate | Ideal temperature-dependent solubility gradient. Excludes polyiodides from the reforming crystal lattice 1, 2. |
| Water | NOT RECOMMENDED | Extremely High | High | TMHI is highly soluble in water. Aqueous recrystallization will result in massive yield loss. |
| THF | Reaction Medium | Insoluble | High | Used during synthesis to precipitate TMHI out of solution immediately upon formation 1. |
Table 2: Troubleshooting Matrix
| Observed Issue | Root Cause Analysis | Corrective Action |
| Yellow/Orange Crystals | Presence of trapped iodine (I₂), polyiodide complexes, or unreacted methyl iodide. | Perform a thorough ether wash. If discoloration persists, perform a secondary recrystallization from 95% ethanol. |
| Low Recrystallization Yield | Excessive volume of ethanol used, or insufficient cooling time. | Concentrate the mother liquor under reduced pressure, then cool to 0 °C to induce a second crop of crystals. |
| Gummy/Sticky Product | High moisture content. TMHI is slightly hygroscopic and can absorb atmospheric water. | Dry the product in a vacuum oven at room temperature for at least 6 hours. Store in a desiccator over anhydrous calcium sulfate. |
| Depressed Melting Point (<230 °C) | Impure crystal lattice containing solvent inclusions or unreacted precursors. | Re-dry under high vacuum. If mp remains low, recrystallize from ethanol and ensure slow cooling. |
Frequently Asked Questions (FAQs)
Q: Can I use absolute ethanol instead of 95% ethanol for recrystallization? A: Yes, absolute ethanol can be used, but 95% ethanol is generally preferred and cited in foundational literature 1. The 5% water content slightly increases the solubility of highly polar impurities, aiding in their exclusion from the TMHI lattice without causing significant yield loss of the product itself.
Q: My VNS amination reaction using TMHI is failing. Could the TMHI purity be the issue? A: Absolutely. VNS reactions require strong bases (like sodium methoxide or potassium tert-butoxide) 2. If your TMHI contains moisture, the base will be quenched. If it contains unreacted methyl iodide, the base or the nitroarene substrate may undergo unintended alkylation instead of the desired amination. Always ensure your TMHI is vacuum-dried and presents as pure white plates.
Q: How should I store purified TMHI? A: TMHI is stable at room temperature for several months if kept dry 1. It should be stored in a tightly sealed amber glass vial (to prevent any potential photo-oxidation of the iodide) within a desiccator.
References
-
Title: 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]
- Title: US5569783A - Vicarious nucleophilic substitution to prepare 1,3-diamino-2,4,6-trinitrobenzene.
-
Title: Synthesis and Physical and Chemical Properties of Hypergolic Chemicals such as N,N,N-Trimethylhydrazinium and 1-Ethyl-4-Methyl-1,2,4-Triazolium Salts. Source: Applied Sciences (MDPI). URL: [Link]
Sources
Technical Support Center: Synthesis of Trimethylhydrazinium Salts
Welcome to the Technical Support Center for the synthesis of trimethylhydrazinium salts, such as trimethylhydrazinium iodide (TMHI). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic protocols. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of trimethylhydrazinium salts. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield of Trimethylhydrazinium Salt
Question: I performed the synthesis of trimethylhydrazinium iodide by reacting 1,1-dimethylhydrazine with methyl iodide in an organic solvent, but my final yield is significantly lower than expected. What could be the reasons?
Answer:
A low yield in this synthesis can be attributed to several factors, primarily related to reaction conditions and reagent quality. The primary reaction is a straightforward SN2 quaternization of the more nucleophilic nitrogen of 1,1-dimethylhydrazine by methyl iodide. However, competing side reactions and procedural missteps can consume starting materials and reduce the yield of your desired product.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. While the reaction is often exothermic, it may require a period of stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress using an appropriate technique like 1H NMR by observing the disappearance of the 1,1-dimethylhydrazine starting material signals and the appearance of the trimethylhydrazinium product signals.
-
Poor Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. Use a slight excess (1.05-1.1 equivalents) of methyl iodide to ensure complete conversion of the 1,1-dimethylhydrazine. However, a large excess of methyl iodide can complicate purification.
-
-
Side Reactions Consuming Starting Materials:
-
Oxidation of 1,1-Dimethylhydrazine: 1,1-Dimethylhydrazine is susceptible to oxidation, especially in the presence of air and trace metal impurities. This oxidation can lead to the formation of byproducts such as formaldehyde and tetramethyltetrazene, which will not yield the desired product.
-
Solution: Use freshly distilled 1,1-dimethylhydrazine and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using high-purity, dry solvents will also minimize oxidative side reactions.
-
-
-
Loss of Product During Work-up and Purification:
-
Inadequate Precipitation: Trimethylhydrazinium iodide is typically a solid that precipitates from the reaction mixture. If the product has some solubility in the reaction solvent, the precipitation may be incomplete.
-
Solution: After the reaction is complete, cooling the reaction mixture in an ice bath can enhance precipitation. If the product is still partially soluble, adding a less polar co-solvent (an "anti-solvent") in which the product is insoluble, such as diethyl ether or hexane, can induce further precipitation.[1]
-
-
Washing with an Inappropriate Solvent: Washing the crude product with a solvent in which it has some solubility will lead to product loss.
-
Solution: Wash the isolated solid with a solvent in which the trimethylhydrazinium salt is known to be insoluble, such as cold diethyl ether or hexane. This will help remove unreacted starting materials and non-polar byproducts without dissolving the desired product.
-
-
Experimental Protocol for Yield Optimization:
-
To a round-bottom flask under a nitrogen atmosphere, add freshly distilled 1,1-dimethylhydrazine (1.0 eq).
-
Add a dry, inert solvent such as tetrahydrofuran (THF) or diethyl ether.[2]
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (1.05 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as determined by TLC or NMR.
-
Cool the mixture in an ice bath to maximize precipitation.
-
If precipitation is incomplete, add cold diethyl ether to induce further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with two small portions of cold diethyl ether.
-
Dry the product under vacuum to a constant weight.
Issue 2: Discoloration of the Final Product (Yellow to Brown Precipitate)
Question: My trimethylhydrazinium iodide product is not a white crystalline solid as expected, but rather a yellow or brownish powder. What is the cause of this discoloration and how can I prevent it?
Answer:
Discoloration in the final product is a common issue and is often indicative of the presence of impurities formed through side reactions. The most likely culprits are byproducts from the oxidation of 1,1-dimethylhydrazine or reactions involving impurities in the starting materials.
Potential Causes and Solutions:
-
Formation of Tetramethyltetrazene: 1,1-Dimethylhydrazine can be oxidized to form 2,2-dimethyltriazanium cation which can then dimerize to form the yellow-colored (E)-1,1,4,4-tetramethyl-2-tetrazene.[3][4][5] This oxidation can be catalyzed by trace metals or exposure to air.
-
Prevention: As mentioned previously, using freshly distilled 1,1-dimethylhydrazine and maintaining an inert atmosphere throughout the reaction and work-up are crucial.
-
Removal: Tetramethyltetrazene is a neutral, non-polar molecule and can often be removed by washing the crude trimethylhydrazinium iodide product with a non-polar solvent like diethyl ether or hexane, in which the desired ionic product is insoluble.
-
-
Presence of Iodine: If the reaction is carried out under conditions that lead to the decomposition of methyl iodide or the oxidation of the iodide counter-ion, free iodine (I2) can be formed, which will impart a yellow to brownish color to the product.
-
Prevention: Store methyl iodide properly, protected from light, to prevent its decomposition. Running the reaction at a controlled, moderate temperature can also minimize decomposition.
-
Removal: A wash with a dilute aqueous solution of sodium thiosulfate can remove traces of iodine by reducing it to colorless iodide. However, this is only feasible if the trimethylhydrazinium salt is not highly soluble in water. A more practical approach for the iodide salt is recrystallization.
-
-
Formaldehyde-Related Impurities: If formaldehyde is present as an impurity in the 1,1-dimethylhydrazine or is formed in situ via oxidation, it can react with the starting material to form formaldehyde dimethylhydrazone (FDMH).[6][7] FDMH can then undergo further reactions, such as oxidative dimerization, to produce colored byproducts.[8]
-
Prevention: Use high-purity 1,1-dimethylhydrazine. If the purity is questionable, it should be distilled before use.
-
Removal: FDMH is a neutral compound and can be removed by washing the product with a non-polar solvent.
-
Purification Protocol for Discolored Product:
-
Washing:
-
Suspend the discolored crude product in a minimal amount of cold diethyl ether.
-
Stir or sonicate the suspension for 5-10 minutes.
-
Collect the solid by vacuum filtration and wash with another small portion of cold diethyl ether.
-
Repeat if necessary.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of ethanol and a small amount of water).[9][10]
-
If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Caution: Do not add activated carbon to a boiling solution as this can cause bumping.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of trimethylhydrazinium iodide?
A1: The most critical parameters are:
-
Reagent Purity: Use freshly distilled 1,1-dimethylhydrazine and high-purity methyl iodide.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the starting material.
-
Temperature Control: The reaction is exothermic. While it often proceeds well at room temperature, initial cooling in an ice bath during the addition of methyl iodide is recommended to control the reaction rate and prevent excessive heat generation, which can promote side reactions.[11][12]
-
Stoichiometry: A slight excess of methyl iodide is beneficial for complete conversion, but a large excess should be avoided.
Q2: Can I use other methylating agents besides methyl iodide?
A2: While methyl iodide is the most common and effective methylating agent for this synthesis, other reagents like dimethyl sulfate could potentially be used. However, dimethyl sulfate is highly toxic and may require different reaction conditions. Methyl iodide is generally preferred for its reactivity and the straightforward formation of the iodide salt.
Q3: How can I confirm the identity and purity of my trimethylhydrazinium iodide product?
A3: A combination of analytical techniques should be used:
-
1H and 13C NMR Spectroscopy: This is the most powerful tool for structural confirmation. In a suitable deuterated solvent (e.g., D2O or DMSO-d6), you should observe distinct signals for the three methyl groups and the NH2 protons of the trimethylhydrazinium cation. The absence of signals corresponding to starting materials and potential side products (e.g., formaldehyde dimethylhydrazone, tetramethyltetrazene) is a good indicator of purity.[13][14][15]
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
Elemental Analysis: This can be used to confirm the elemental composition of the product.
-
HPLC: High-Performance Liquid Chromatography, particularly with a suitable column for polar, ionic compounds (e.g., a HILIC or ion-exchange column), can be used to assess purity.[16][17][18][19]
Q4: What is the mechanism of tetramethyltetrazene formation?
A4: Tetramethyltetrazene is formed via the oxidative dimerization of 1,1-dimethylhydrazine. The reaction likely proceeds through a radical mechanism initiated by an oxidizing agent (such as O2) or a metal catalyst.[3][4][5]
Q5: What are Eschweiler-Clarke-type side reactions, and how can they be avoided?
A5: The Eschweiler-Clarke reaction is the methylation of a primary or secondary amine using formaldehyde and formic acid.[5][7][20] In the context of trimethylhydrazinium synthesis, if formaldehyde is present as an impurity and a reducing agent is available (which is less likely in the standard synthesis but could be a contaminant), it could potentially lead to the formation of other methylated byproducts. The best way to avoid these side reactions is to use high-purity starting materials that are free from formaldehyde and other carbonyl compounds.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations discussed, the following diagrams illustrate the main reaction and potential side reactions.
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and kinetic study in plasma and tissues of (E)-1,1,4,4-tetramethyl-2-tetrazene, a liquid propellant and a transformation product of 1,1-dimethyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-1,1,4,4-Tetramethyl-2-tetrazene (TMTZ): A Prospective Alternative to Hydrazines in Rocket Propulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Formation of methyl radicals during the catalase-mediated oxidation of formaldehyde hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of formaldehyde in hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. arkat-usa.org [arkat-usa.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Troubleshooting Hydrazinium Cation Solubility in Non-Polar Media
Executive Summary
Hydrazinium cations ( N2H5+ ) are indispensable in organic synthesis and drug development, functioning as potent reducing agents, hydrogen donors, and nitrogen sources (1)[1]. However, their inherent ionic nature and high polarity pose a severe limitation for researchers: they are practically insoluble in non-polar organic media such as hexane, toluene, or aliphatic hydrocarbons (2)[2]. This technical guide provides field-proven, self-validating troubleshooting strategies to overcome these solubility limits, enabling homogeneous and biphasic catalysis in lipophilic environments.
Core Troubleshooting FAQs
Q1: Why do standard hydrazinium salts (e.g., sulfate, chloride) fail to dissolve in non-polar solvents, and what is the underlying causality? A: The insolubility is governed by thermodynamics—specifically the imbalance between lattice energy and solvation energy. Standard hydrazinium salts, such as [N2H5]2SO4 , possess exceptionally high lattice energies due to strong electrostatic interactions and extensive intermolecular hydrogen bonding (3)[3]. Non-polar solvents lack the dielectric constant and dipole moment required to provide sufficient solvation energy (via ion-dipole interactions) to overcome this lattice energy (4)[4]. Consequently, the free energy of dissolution ( ΔGdissolution ) remains highly positive.
Q2: I need to perform a homogeneous reaction in toluene. How can I solubilize the hydrazinium cation without adding polar co-solvents? A: The most effective strategy is counter-ion exchange (metathesis) . By replacing small, hard anions with bulky, highly lipophilic, and weakly coordinating anions, you disrupt the crystal lattice and increase the lipophilic surface area of the salt (5)[5]. The recommended counter-ion is the BARF anion (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (6)[6]. The massive fluorinated aryl groups shield the negative charge, drastically lowering lattice energy and enabling solubility in truly non-polar media (7)[7].
Q3: If counter-ion exchange is not feasible, how can I perform reductions with hydrazinium in biphasic non-polar systems? A: If you must use standard salts like hydrazinium monoformate, employ Phase Transfer Catalysis (PTC) . A lipophilic quaternary ammonium salt, such as Aliquat 336 (tricaprylmethylammonium chloride), acts as a phase-transfer agent (8)[8]. It exchanges its chloride ion for the hydrazinium/formate complex at the aqueous-organic interface. The resulting lipophilic ion pair is shuttled into the non-polar phase, where it reacts with lipophilic substrates (e.g., halogenated aromatics) before the catalyst returns to the aqueous phase to repeat the cycle (9)[9].
Quantitative Data: Counter-Ion Solubilizing Power
The choice of counter-ion directly dictates the solubility limits of the hydrazinium cation. The table below summarizes the comparative physicochemical properties of common anions used in hydrazinium salt preparation.
| Counter-Ion | Chemical Formula | Relative Lipophilicity | Solubility in Toluene | Coordinating Ability |
| Chloride | Cl− | Very Low | Insoluble | High |
| Sulfate | SO42− | Very Low | Insoluble | High |
| Tetraphenylborate (TPB) | [B(C6H5)4]− | High | Moderate | Weak |
| BARF | [B(C6H3(CF3)2)4]− | Extremely High | Highly Soluble | Non-coordinating |
Self-Validating Experimental Protocols
Protocol 1: Metathesis Synthesis of Hydrazinium BARF ( [N2H5][BArF24] )
Objective: To synthesize a highly lipophilic hydrazinium salt for homogeneous non-polar catalysis by exchanging the chloride anion for the non-coordinating BARF anion (6)[6].
-
Aqueous Preparation: Dissolve 1.0 eq of Hydrazinium Chloride ( N2H5Cl ) in a minimum volume of deionized water.
-
Organic Preparation: Dissolve 1.0 eq of Sodium BARF ( NaBArF ) in dichloromethane (DCM).
-
Ion Exchange: Combine the two solutions in a separatory funnel and shake vigorously for 15 minutes to facilitate the metathesis.
-
Phase Separation & Validation: Allow the phases to separate.
-
Self-Validation Check 1: Extract a few drops of the aqueous phase and add AgNO3(aq) . The immediate formation of a white AgCl precipitate confirms the successful displacement of chloride from the hydrazinium cation into the aqueous waste.
-
-
Purification: Isolate the organic (DCM) layer. Wash it twice with deionized water.
-
Self-Validation Check 2: Test the final aqueous wash with AgNO3 . The absence of precipitate validates that the organic phase is entirely free of inorganic salts.
-
-
Isolation: Dry the organic phase over anhydrous MgSO4 , filter, and remove the solvent under reduced pressure.
-
Self-Validation Check 3: The resulting solid must dissolve completely in pure toluene, confirming the successful synthesis of the lipophilic [N2H5][BArF24] salt.
-
Workflow for lipophilic counter-ion metathesis to solubilize hydrazinium.
Protocol 2: Biphasic Transfer Hydrogenation using Hydrazinium Monoformate and PTC
Objective: To reduce a lipophilic substrate in a non-polar solvent using an aqueous hydrazinium source without prior structural modification (8)[8].
-
Organic Phase: Dissolve the lipophilic substrate (e.g., p-bromobenzylbromide) in toluene.
-
Aqueous Phase: Prepare the aqueous phase by dissolving an excess of hydrazinium monoformate and suspending the Raney-Ni catalyst.
-
Catalyst Addition: Add 5-10 mol% of Aliquat 336 (tricaprylmethylammonium chloride) to the biphasic mixture.
-
Reaction Execution & Validation: Stir the mixture vigorously (e.g., 1000 rpm) at 60°C.
-
Self-Validation Check 1: Monitor the organic phase via GC-MS or TLC. The progressive disappearance of the starting material validates that the PTC is successfully shuttling the reducing equivalents across the phase boundary.
-
-
Workup: Stop the stirring and allow phase separation. Decant the organic layer and wash with water to remove the PTC.
-
Self-Validation Check 2: A clean GC-MS chromatogram of the organic layer, showing only the reduced product (e.g., p-bromotoluene) and no aqueous contaminants, validates the phase-transfer efficiency.
-
Phase transfer catalysis mechanism for hydrazinium mediated reductions.
References
- Studies on Hydrazine.
- Hydrazine sulf
- Hydrazine sulf
- Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni - IRIS.
- Sodium tetrakis 3,5-bis(trifluoromethyl)
- Catalytic Transfer Hydrogenation of Azo Compounds to Hydrazo Compounds Using Inexpensive Commercial Zinc Dust and Hydrazinium Monoformate - ResearchG
- Tetra-arylborate lipophilic anions as targeting groups - PMC.
- An In-depth Technical Guide to Tetraphenylborate Derivatives and Their Chemical Structures - Benchchem.
- Tetrakis(3,5-bis(trifluoromethyl)phenyl)
- Hydrazinium Monoformate: A New Hydrogen Donor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. Hydrazine sulfate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetra-arylborate lipophilic anions as targeting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 7. 四 3,5-双(三氟甲基)苯基 硼酸钠 - 250MG、1G规格 [sigmaaldrich.com]
- 8. iris.unive.it [iris.unive.it]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry fragmentation patterns of trimethylhydrazinium
Analytical Strategies for Trimethylhydrazinium: A Comparative Guide to LC-MS/MS and HRMS Platforms
Executive Summary
Trimethylhydrazinium-containing compounds, most notably the anti-ischemic and performance-enhancing drug meldonium (3-(2,2,2-trimethylhydrazinium)propionate), present severe analytical challenges. Due to their high polarity, low molecular mass, and permanent positive charge, traditional reversed-phase liquid chromatography (RPLC) and low-resolution mass spectrometry often yield poor sensitivity and false positives.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of targeted Triple Quadrupole (QqQ) systems against High-Resolution Mass Spectrometry (HRMS) platforms. By understanding the mechanistic causality behind gas-phase fragmentation and chromatographic retention, researchers can design self-validating assays that ensure absolute analytical trustworthiness in pharmacokinetic and forensic screening.
The Mechanistic Basis of Trimethylhydrazinium Fragmentation
To design a robust mass spectrometry assay, one must first understand the gas-phase dissociation of the trimethylhydrazinium moiety. Under Collision-Induced Dissociation (CID) or Higher-energy C-trap dissociation (HCD), the protonated precursor of meldonium ([M]+ at m/z 147.1133) undergoes highly specific fragmentation pathways.
-
m/z 132.0894 : Formed via the neutral loss of a methyl group (-CH3). Because this cleavage is structurally diagnostic for the trimethylhydrazinium core, 1[1].
-
m/z 59.0732 : Corresponds to the trimethylamine cation, formed by the cleavage of the N-N bond[1].
-
m/z 58.0654 : The most abundant fragment, representing a dimethylmethyleneammonium ion resulting from further hydrogen loss[1].
Causality Insight: Many legacy methods relied solely on the m/z 58 and 59 transitions due to their high intensity. However, these low-mass fragments are highly generic to aliphatic amines and prone to matrix interference. The inclusion of the m/z 132.0894 transition acts as a self-validating structural check; 1[1].
Mass spectrometry fragmentation pathway of the trimethylhydrazinium moiety.
Platform Comparison: Overcoming Isobaric Interference
When analyzing complex biological matrices (e.g., urine or plasma), the choice of MS detector dictates the assay's specificity.
Triple Quadrupole (QqQ) MS/MS:
-
Mechanism: Operates at unit mass resolution, isolating the nominal m/z 147 precursor.
-
Limitation: Endogenous matrix components, such as acetylcholine or specific amino acid fragments (e.g., lysine, glutamine),2[2]. QqQ systems cannot distinguish this from the meldonium precursor at 147.1133, leading to elevated background noise and potential false positives.
High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF):
-
Mechanism: Operates at high resolving power (Full Width at Half Maximum, FWHM ≥ 70,000).
-
Advantage: 2[2]. Furthermore, it allows for exact mass accuracy (< 5 ppm error) for all product ions, drastically improving confidence in identification[3].
Column Chemistry: Why HILIC Outperforms RPLC
The permanent positive charge of trimethylhydrazinium makes it highly hydrophilic.
-
Reversed-Phase Liquid Chromatography (RPLC): On standard C18 columns, trimethylhydrazinium exhibits virtually no retention, eluting in the void volume. This co-elution with unretained salts causes severe ion suppression (matrix effects up to 80%), severely limiting the Limit of Detection (LOD)[2][4].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): By utilizing a highly organic mobile phase (e.g., >70% acetonitrile) and a polar stationary phase (bare silica or zwitterionic),5[5]. This shifts the analyte away from the void volume, drastically reducing ion suppression and improving LODs.
Comparative Performance Data
The table below summarizes the quantitative performance metrics across different analytical configurations for trimethylhydrazinium detection in urine.
| Analytical Platform | Column Chemistry | Precursor Ion (m/z) | Key Diagnostic Fragments (m/z) | LOD (Urine) | Matrix Effect | Resolution / Specificity |
| QqQ (Targeted) | RPLC (C18) | 147.1 | 58.1, 59.1 | ~100-200 ng/mL | High (Ion Suppression) | Low (Unit Resolution) |
| QqQ (Targeted) | HILIC | 147.1 | 58.1, 59.1, 132.1 | ~10-50 ng/mL | Moderate | Low (Unit Resolution) |
| Orbitrap HRMS | HILIC | 147.1133 | 58.0654, 59.0732, 132.0894 | < 10 ng/mL | Low | High (FWHM > 70,000) |
Self-Validating Experimental Protocol: Isotope-Dilution HILIC-HRMS
To ensure absolute trustworthiness in pharmacokinetic or forensic screening, the following protocol utilizes a "dilute-and-shoot" approach paired with stable isotope dilution.
Self-validating HILIC-HRMS analytical workflow for trimethylhydrazinium quantification.
Step 1: Sample Preparation (Dilute-and-Shoot)
-
Thaw urine or plasma samples to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Aliquot 270 µL of the supernatant and fortify with 30 µL of internal standard (Mildronate-D3, 1 µg/mL)[5].
-
Causality: The use of a stable isotope-labeled internal standard (SIL-IS) perfectly co-elutes with the target analyte, creating a self-correcting system for any residual matrix-induced ion suppression during electrospray ionization (ESI).
Step 2: HILIC Chromatographic Separation
-
Column: Zwitterionic or bare silica HILIC column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, and re-equilibrate at 95% B for 4 mins.
-
Causality: Starting with high organic content forces the highly polar trimethylhydrazinium into the aqueous layer on the stationary phase, ensuring strong retention and critical separation from early-eluting salts[5].
Step 3: High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.
-
Resolution: Set the Orbitrap or Q-TOF analyzer to a minimum resolving power of 70,000 FWHM at m/z 200.
-
Fragmentation: Apply Higher-energy C-trap dissociation (HCD) at a normalized collision energy (NCE) of 40-50% to generate product ions[3].
-
Causality: A resolution of >70,000 is mathematically required to separate the meldonium precursor (m/z 147.1133) from the endogenous acetylcholine/amino acid interference (m/z 147.1210)[2].
Step 4: Data Validation and Reporting
-
Extract the exact mass chromatograms for m/z 147.1133, 132.0894, 59.0732, and 58.0654 with a mass tolerance window of ±5 ppm.
-
Calculate the ion abundance ratios (e.g., 132/147 and 58/147) and compare them against the Mildronate-D3 reference standard.
-
Causality: Requiring the presence of the m/z 132.0894 fragment prevents false positives from generic aliphatic amines that only produce m/z 58 and 59, validating the structural integrity of the analyte[1].
References
-
Cristoni, S. et al. "Unraveling the complexity of anti-doping analysis: reassessing meldonium detection and doping verdicts in a case study." European Review for Medical and Pharmacological Sciences. 1
-
Görgens, C. et al. "Mildronate (Meldonium) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography." Drug Testing and Analysis (via PMC). 5
-
Kim, et al. "Method for Screening and Confirming Meldonium in Human Urine by High-Resolution Mass Spectrometry and Identification of Endogenous Interferences." MS Letters (via SciSpace). 2
-
"Method for screening and confirming meldonium in human urine by high-resolution mass spectrometry..." ResearchGate. 4
-
"Product ion t-HCD mass spectra of the permanent positively charged Mildronate..." ResearchGate. 3
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- 1. europeanreview.org [europeanreview.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mildronate (Meldonium) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography – high resolution/high accuracy mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallography of Trimethylhydrazinium Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray diffraction data for trimethylhydrazinium halides. As a Senior Application Scientist, my aim is to offer not just data, but a cohesive understanding of the structural implications for this class of compounds, grounded in established experimental protocols and theoretical principles. The guide is structured to provide a comprehensive overview, starting from the synthesis of these materials to the in-depth analysis of their crystal structures, with a particular focus on the well-characterized 1,1,1-trimethylhydrazinium chloride.
Introduction: The Significance of Crystal Structure in Trimethylhydrazinium Salts
1,1,1-Trimethylhydrazinium halides are quaternary hydrazinium compounds with a range of applications, from versatile reagents in organic synthesis to components in energetic materials.[1][2] The three-dimensional arrangement of ions in the solid state, known as the crystal structure, governs many of the bulk properties of these materials, including their stability, solubility, and reactivity. Understanding the crystal packing, bond lengths, and intermolecular interactions is therefore crucial for their rational design and application in various fields, including pharmaceuticals, where the precise solid-state form of a molecule can have significant implications.
This guide will delve into the synthesis and crystallographic characterization of trimethylhydrazinium halides, providing a detailed look at the crystal structure of 1,1,1-trimethylhydrazinium chloride as a benchmark for this class of compounds. While comprehensive single-crystal X-ray diffraction data for the iodide and bromide analogues are not as readily available in the literature, we will discuss their known properties and make informed comparisons based on fundamental chemical principles.
Synthesis of Trimethylhydrazinium Halides
The synthesis of 1,1,1-trimethylhydrazinium halides is typically achieved through a straightforward quaternization reaction. This involves the alkylation of 1,1-dimethylhydrazine with a suitable methyl halide.[1] The lone pair of electrons on the dimethyl-substituted nitrogen atom acts as a nucleophile, attacking the methyl group of the methyl halide in an SN2 reaction.
Caption: General synthesis scheme for 1,1,1-trimethylhydrazinium halides.
This method is effective for producing the chloride, bromide, and iodide salts, which typically precipitate from the reaction mixture and can be purified by recrystallization. The resulting products are generally stable, crystalline solids.[2]
X-ray Crystallographic Analysis: A Deep Dive into 1,1,1-Trimethylhydrazinium Chloride
The crystal structure of 1,1,1-trimethylhydrazinium chloride, [(CH₃)₃NNH₂]⁺Cl⁻, was determined by Giordano, Palenik, and Sisler through single-crystal X-ray diffraction. This study provides a foundational understanding of the structural arrangement of the trimethylhydrazinium cation and its interaction with a halide anion.
Crystallographic Data Summary
The key crystallographic parameters for 1,1,1-trimethylhydrazinium chloride are summarized in the table below. This data provides a quantitative description of the crystal lattice and the arrangement of atoms within it.
| Parameter | 1,1,1-Trimethylhydrazinium Chloride |
| Chemical Formula | C₃H₁₁N₂Cl |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.136(2) |
| b (Å) | 11.231(4) |
| c (Å) | 10.088(3) |
| β (°) | 106.96(2) |
| Volume (ų) | 664.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| Key Bond Lengths (Å) | N-N: 1.462(4), Average N-C: 1.500(5) |
| Key Bond Angles (°) | Average C-N-C: 108.3(3), Average C-N-N: 110.6(3) |
| Hydrogen Bonding | N-H···Cl interactions are present, linking cations and anions. |
Data extracted from Giordano, T. J., Palenik, G. J., & Sisler, H. H. (1976). Crystal structures of 2,2-dimethyltriazanium chloride and 1,1,1-trimethylhydrazinium chloride. Inorganic Chemistry, 15(4), 751–754.
Structural Insights and Discussion
The crystal structure of 1,1,1-trimethylhydrazinium chloride reveals a network of cations and anions held together by electrostatic forces and hydrogen bonding. The N-N bond length of 1.462(4) Å is consistent with a single bond between two nitrogen atoms. The geometry around the quaternary nitrogen atom is approximately tetrahedral, as expected.
A crucial feature of the crystal packing is the presence of hydrogen bonds between the hydrogen atoms of the -NH₂ group and the chloride anions. These interactions play a significant role in stabilizing the crystal lattice and dictating the overall three-dimensional arrangement of the ions. The presence of these hydrogen bonds is a key aspect to consider when comparing the chloride structure to its heavier halide counterparts.
Comparative Discussion: The Iodide and Bromide Analogs
While detailed single-crystal X-ray diffraction data for 1,1,1-trimethylhydrazinium iodide and bromide are not as readily available in the surveyed literature, we can infer some expected structural differences based on the properties of the halide ions.
1,1,1-Trimethylhydrazinium Iodide: This compound is known to be a stable, white crystalline solid.[3][4] The iodide anion is significantly larger than the chloride anion (ionic radius of I⁻ ≈ 2.20 Å vs. Cl⁻ ≈ 1.81 Å). This increase in anionic size would necessitate a larger unit cell volume to accommodate the ions. It is also likely that the hydrogen bonding between the -NH₂ group and the iodide anion would be weaker and longer than in the chloride salt due to the lower charge density of the larger iodide ion. This could lead to differences in the overall crystal packing and potentially a different space group.
1,1,1-Trimethylhydrazinium Bromide: Information on the simple 1,1,1-trimethylhydrazinium bromide is scarce in the literature. However, based on the periodic trend, the bromide anion is intermediate in size between chloride and iodide (ionic radius of Br⁻ ≈ 1.96 Å). Therefore, its crystallographic parameters would be expected to be intermediate between those of the chloride and iodide salts. The hydrogen bonding in the bromide salt would likely be weaker than in the chloride but stronger than in the iodide.
The lack of complete crystallographic data for the iodide and bromide salts highlights an area for further research. A comparative crystallographic study of all three halides would provide valuable insights into the effects of the counter-ion on the solid-state structure of this important cation.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data discussed, the following experimental protocols are provided.
Synthesis of 1,1,1-Trimethylhydrazinium Iodide
This protocol is adapted from the synthesis described by Pagoria et al. (1996).[3]
-
Reaction Setup: In a round-bottom flask, dissolve 1,1-dimethylhydrazine in a suitable solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath.
-
Addition of Methyl Iodide: Slowly add an equimolar amount of methyl iodide to the cooled solution with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The product will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and melting point determination. The melting point for 1,1,1-trimethylhydrazinium iodide is reported to be in the range of 225-230 °C (with decomposition).[3][4]
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The following is a generalized workflow for the determination of a crystal structure by SC-XRD.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth and Selection: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion. Select a high-quality, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the crystal is rotated while the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.
-
Structure Solution: The "phase problem" is solved using computational methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data to improve its accuracy.
-
Validation: The final structure is validated to ensure its chemical and crystallographic sensibility. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).
Conclusion
This guide has provided a comprehensive overview of the X-ray diffraction data for trimethylhydrazinium halides, with a detailed analysis of the known crystal structure of 1,1,1-trimethylhydrazinium chloride. The structural data reveals the importance of hydrogen bonding in the crystal lattice of the chloride salt. While complete crystallographic data for the iodide and bromide analogs are not currently available, a comparative discussion based on the properties of the halide ions suggests that the size of the anion plays a crucial role in determining the unit cell parameters and the nature of the intermolecular interactions. The protocols for the synthesis and crystallographic analysis of these compounds provide a solid foundation for researchers interested in further exploring the rich structural chemistry of this class of materials.
References
-
Pagoria, P. F., Mitchell, A. R., & Schmidt, R. D. (1996). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry, 61(9), 2934–2935. [Link]
-
Giordano, T. J., Palenik, G. J., & Sisler, H. H. (1976). Crystal structures of 2,2-dimethyltriazanium chloride and 1,1,1-trimethylhydrazinium chloride. Inorganic Chemistry, 15(4), 751–754. [Link]
-
PubChem. (n.d.). Hydrazinium, 1,1,1-trimethyl-, iodide (1:1). Retrieved from [Link]
-
1PlusChem. (n.d.). 1,1,1-Trimethylhydrazinium iodide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. Retrieved from [Link]
-
Labcompare. (n.d.). 1,1,1-Trimethylhydrazinium iodide from Aladdin Scientific Corporation. Retrieved from [Link]
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- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | C3H11IN2 | CID 18683 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Validation of Aminimide Formation from Hydrazinium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the formation of aminimides represents a critical transformation for creating a diverse array of functional molecules, including polymers, isocyanate precursors, and pharmacologically active agents. The most common and efficient route to these valuable zwitterionic compounds involves the reaction of 1,1,1-trisubstituted hydrazinium salts with acylating agents.[1][2] However, the successful synthesis of the target aminimide is contingent upon rigorous and unambiguous structural validation.
This guide provides a comprehensive comparison of key spectroscopic techniques for confirming the formation of aminimides from hydrazinium precursors. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results. This document is designed to be a self-validating system, grounding all claims in authoritative sources and providing detailed, actionable protocols.
The Core Transformation: From Hydrazinium Salt to Aminimide
The synthesis of an aminimide from a 1,1,1-trialkylhydrazinium salt typically proceeds via the in-situ formation of a reactive aminimine intermediate.[1] This is achieved by deprotonating the hydrazinium salt with a strong, anhydrous base, such as sodium methoxide.[1] The resulting aminimine then acts as a potent nucleophile, attacking an acyl source, commonly a carboxylic acid ester, to form the final aminimide product.
The overall transformation can be visualized as follows:
Caption: General reaction pathway for aminimide synthesis.
A Multi-Pronged Approach to Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for elucidating the precise structure of the aminimide product and confirming the consumption of the hydrazinium starting material.
¹H NMR Spectroscopy: Tracking Proton Environments
The key to ¹H NMR analysis is monitoring the disappearance of the N-H proton signal from the hydrazinium salt and the appearance of new signals corresponding to the aminimide.
-
Disappearance of the Hydrazinium N-H Proton: Hydrazinium salts exhibit a characteristic, often broad, N-H proton signal. Its complete absence in the product spectrum is a primary indicator of a successful reaction.
-
Characteristic Shifts of the Aminimide: The protons on the carbons adjacent to the newly formed aminimide functional group will experience a distinct chemical shift. Protons on the alkyl groups attached to the positively charged nitrogen will be deshielded and appear downfield.[3]
-
D₂O Exchange: The N-H proton of the starting hydrazinium salt can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.[3] This is a useful trick to identify the starting material peak in a reaction mixture.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides crucial information about the carbon framework, particularly the hallmark carbonyl group of the aminimide.
-
The Aminimide Carbonyl Signal: The carbonyl carbon (C=O) of the aminimide is a key diagnostic peak. Saturated amide carbonyls typically resonate in the range of 173-178 ppm.[4] This is a downfield shift compared to the corresponding ester starting material, providing a clear marker for the transformation.
-
Shifts in Adjacent Carbons: The carbons of the alkyl groups attached to the quaternary nitrogen will also show characteristic downfield shifts due to the positive charge.
| Compound Type | Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
| Hydrazinium Salt | -N⁺H(R)₃ | Variable, often broad | Carbons α to N⁺ are deshielded |
| Carboxylic Ester | R-COOR' | Protons α to C=O: ~2.0-2.5 | C=O: ~160-175 |
| Aminimide | R-CON⁻-N⁺R'₃ | Protons α to C=O: ~2.2-2.8 | C=O: ~173-178[4] |
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is a rapid and effective method for monitoring the appearance and disappearance of key functional groups. The transition from a hydrazinium salt and an ester to an aminimide is characterized by distinct changes in the IR spectrum.
-
Disappearance of N-H Stretch: The hydrazinium salt starting material will show N-H stretching vibrations. The absence of these bands in the product spectrum is a strong indication of reaction completion.
-
Appearance of the Amide I Band: The most prominent feature in the product's IR spectrum will be the strong C=O stretching absorption, known as the Amide I band, typically found in the 1600–1800 cm⁻¹ region.[5][6] This is a definitive marker for the newly formed amide-like linkage.
-
N-H Bending (Amide II Band): While the aminimide itself lacks an N-H bond, if the starting material is a primary or secondary amine that is subsequently quaternized, the disappearance of the N-H bending vibration (Amide II band) around 1515-1655 cm⁻¹ can also be monitored.[5]
| Vibrational Mode | Starting Material (Hydrazinium Salt/Ester) | Product (Aminimide) | Significance |
| N-H Stretch | Present (from hydrazinium) | Absent | Confirms consumption of starting material |
| C=O Stretch (Ester) | ~1735-1750 cm⁻¹ | Absent | Confirms consumption of starting material |
| C=O Stretch (Amide I) | Absent | Strong band, ~1600-1800 cm⁻¹[5][6] | Confirms formation of the aminimide C=O |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the final piece of the puzzle by confirming the molecular weight of the synthesized aminimide.
-
Molecular Ion Peak (M⁺): Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing aminimides. The mass spectrum should show a prominent peak corresponding to the molecular weight of the target compound.[7]
-
The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8] Since aminimides contain at least two nitrogen atoms, this rule can be a helpful, though not definitive, check.
-
Fragmentation Pattern: While detailed fragmentation analysis can be complex, observing predictable fragmentation patterns, such as the loss of one of the alkyl groups from the quaternary nitrogen, can provide additional structural confirmation.[9]
Experimental Protocols
The following protocols provide a generalized framework. Specific reaction times, temperatures, and purification methods may need to be optimized based on the specific substrates used.[1]
Protocol 1: Synthesis of a Representative Aminimide
Materials:
-
1,1,1-Trialkylhydrazinium salt (1.0 equivalent)
-
Carboxylic acid ester (1.0 equivalent)
-
Anhydrous sodium methoxide (1.1 equivalents)
-
Anhydrous high-boiling aprotic solvent (e.g., Toluene or Dioxane)[1]
-
Flame-dried, three-necked round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
To the reaction flask, add the 1,1,1-trialkylhydrazinium salt.
-
Add the anhydrous solvent, followed by the anhydrous sodium methoxide under a nitrogen atmosphere.[1]
-
Stir the suspension at room temperature for 30 minutes to facilitate the in-situ formation of the aminimine intermediate.
-
Add the carboxylic acid ester dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will depend on the properties of the aminimide. It may involve filtering to remove inorganic salts, followed by removal of the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Spectroscopic Sample Preparation and Analysis
Caption: Workflow for spectroscopic validation.
-
NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
IR: Prepare a sample as either a KBr pellet or a thin film on a salt plate. Acquire the IR spectrum.
-
MS: Dissolve a small amount of the product in a suitable solvent for ESI-MS, such as methanol or an acetonitrile/water mixture. Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.
Conclusion
The formation of aminimides from hydrazinium salts is a powerful synthetic tool. However, the integrity of any subsequent research or development hinges on the accurate confirmation of this transformation. By employing a complementary suite of spectroscopic techniques—NMR for detailed structural mapping, IR for functional group analysis, and MS for molecular weight verification—researchers can achieve an unambiguous and robust validation of their synthetic outcomes. This multi-faceted approach, grounded in a solid understanding of the underlying chemical principles, is the hallmark of rigorous scientific practice.
References
- Benchchem Technical Support Center. Synthesis of Hydrazinium C,N-Betaines (Aminimides).
- King Fahd University of Petroleum & Minerals. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 1980.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- PMC. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. 2020.
- Benchchem.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024.
- PMC. Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
- Chemistry LibreTexts. 24.11: Spectroscopy of Amines. 2024.
- YouTube.
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Comparative Guide: Elemental Analysis and Purity Standards for 1,1,1-Trimethylhydrazinium Compounds
Executive Summary & The Analytical Challenge
1,1,1-trimethylhydrazinium derivatives—most notably the cardioprotective drug Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) and the energetic material precursor 1,1,1-trimethylhydrazinium iodide (TMHI)—present unique and formidable analytical challenges[1][2].
In my experience overseeing pharmaceutical impurity profiling, relying solely on classical mass balance methods for these compounds frequently leads to erroneous purity assignments. The causality behind this lies in their chemical nature: they are highly polar, zwitterionic or cationic, and extremely hygroscopic. They readily form stable hydrates (such as Meldonium dihydrate), which conflates elemental analysis results[1]. Furthermore, when subjected to traditional High-Performance Liquid Chromatography (HPLC) on standard C18 columns, these charged molecules exhibit poor retention ( k′<1 ), often co-eluting with the void volume and masking critical underlying impurities[3].
To establish a self-validating ground truth for purity, modern analytical workflows must move beyond isolated tests. This guide objectively compares standard combustion elemental analysis against orthogonal techniques—specifically quantitative NMR (qNMR) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS)—to provide a robust framework for certifying 1,1,1-trimethylhydrazinium standards.
Comparative Analysis of Analytical Modalities
Combustion Elemental Analysis (CHN/O)
The traditional gold standard for characterizing organic compounds, operating via the Dumas method where the sample is flash-combusted at >900°C.
-
The Causality of Error: For high-nitrogen compounds like TMHI, the combustion process generates significant nitrogen oxides (NOx). The system must be rigorously optimized with a high-capacity copper reduction column to convert all NOx back to N2[4].
-
Limitations: While highly precise for elemental ratios, CHN analysis is "blind" to the source of its elements. It cannot distinguish between the hydrogen/oxygen inherent to the hydrazinium molecule and the hydrogen/oxygen in absorbed atmospheric water or residual synthesis solvents. This often causes the carbon and nitrogen mass fractions to deviate beyond the acceptable ±0.4% threshold[5].
Quantitative 1 H NMR (qNMR)
qNMR has emerged as the premier orthogonal standard for absolute purity determination, officially recognized by pharmacopeias and leading journals like the Journal of Medicinal Chemistry[5].
-
The Causality of Precision: Unlike chromatography, qNMR does not require a reference standard of the identical compound. By spiking the sample with a traceable Internal Standard (IS), we can exploit the massive, distinct 9-proton singlet of the 1,1,1-trimethylammonium group ( ∼ 3.3 ppm). Because the peak area is directly proportional to the number of nuclei, qNMR provides absolute molar quantification while simultaneously revealing the presence of water and residual solvents that skew CHN data[6][7].
HILIC-LC-MS
To profile trace organic impurities (e.g., unreacted hydrazine precursors), HILIC is mandatory.
-
The Causality of Retention: The water-rich layer immobilized on a polar stationary phase (like bare silica or zwitterionic columns) successfully retains the highly polar trimethylhydrazinium cation via hydrophilic partitioning and electrostatic interactions. This allows for high-resolution separation and mass spectrometric identification of degradation products that standard reverse-phase LC misses[3].
Quantitative Data Presentation
To streamline method selection, the performance metrics of each technique are summarized below.
| Analytical Technique | Primary Target | Sample Requirement | Destructive? | Detection of Water/Solvents | Relative Cost & Throughput |
| CHN/O Combustion | Absolute mass fraction of C, H, N, O | 1–3 mg | Yes | No (Conflated with sample mass) | Low cost, High throughput |
| 1 H qNMR | Absolute molar purity | 5–15 mg | No (Recoverable) | Yes (Distinct chemical shifts) | High cost, Medium throughput |
| HILIC-LC-MS | Trace organic impurities & degradants | < 1 mg | Yes | No (Requires Karl Fischer for H2O) | High cost, Low throughput |
Experimental Protocols: Self-Validating Systems
Every robust analytical protocol must contain internal checks to validate the integrity of the data. Below are the optimized, step-by-step methodologies for characterizing 1,1,1-trimethylhydrazinium compounds.
Protocol A: CHN Combustion Analysis for Hydrazinium Salts
-
System Blanking & Baseline: Analyze an empty, crimped tin capsule to establish the baseline atmospheric gas levels.
-
Calibration (Self-Validation Step): Calibrate the elemental analyzer using a high-nitrogen standard like sulfanilamide ( C6H8N2O2S ; N: 16.27%) to ensure the thermal conductivity detector (TCD) responds linearly to high N2 volumes. The run is only valid if a secondary standard (e.g., acetanilide) subsequently passes within ±0.15% of its theoretical values.
-
Sample Preparation: Weigh 1.5–2.0 mg of the 1,1,1-trimethylhydrazinium compound into a tin capsule using a microbalance (resolution 0.1 µg). Critical: Due to hygroscopicity, handle samples in a nitrogen-purged glovebox.
-
Combustion & Reduction: Drop the capsule into the combustion reactor at 920°C in an oxygen-enriched atmosphere. Pass the combustion gases through a copper reduction column at 640°C to reduce all NOx species to N2 .
-
Quantification: Compare C, H, N percentages against theoretical values (e.g., for Meldonium dihydrate C6H14N2O2⋅2H2O : C 39.55%, H 9.96%, N 15.37%)[1].
Protocol B: Absolute Purity via 1 H qNMR
-
Standard Selection: Select an internal standard (IS) such as NIST-traceable Maleic Acid (purity >99.9%). Its resonance at 6.26 ppm in D2O does not overlap with the 1,1,1-trimethylhydrazinium signals (3.2–3.4 ppm).
-
Sample Weighing: Co-weigh approximately 10 mg of the hydrazinium sample and 5 mg of Maleic Acid into a single vial using a microbalance. Record exact masses ( Wsample , WIS ).
-
Solvation & Blanking (Self-Validation Step): Dissolve the mixture in 0.6 mL of D2O . Validation: Run a blank D2O sample first to confirm the absence of background signals at 3.3 ppm and 6.26 ppm.
-
Acquisition: Acquire 1 H NMR spectra at 400 MHz or higher. Critical Parameter: Set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons of interest (typically D1≥30 seconds) to ensure complete magnetization recovery[6].
-
Integration & Calculation: Integrate the Maleic Acid singlet (2H) and the trimethylammonium singlet (9H). Calculate absolute purity ( Px ) using the mass balance equation:
Px=IISIx×NxNIS×MISMx×WxWIS×PIS(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, and P = Purity).
Decision Workflow Visualization
To synthesize these methodologies, the following logical workflow dictates how a Senior Application Scientist should navigate the purity certification of these complex compounds.
Figure 1: Self-validating analytical workflow for 1,1,1-trimethylhydrazinium purity determination.
References
-
Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]
-
"How NMR Enhances Chemical Analysis Accuracy?" Creative Biostructure, 2025. [Link]
-
"Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." MDPI, 2023. [Link]
-
"Chemical Conversion of Energetic Materials to Higher Value Products." OSTI.GOV, 2005. [Link]
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- 4. Cardioprotective Activity of Some 2-Arylimino-1,3-Thiazole Derivatives | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. numegalabs.com [numegalabs.com]
Viscosity comparison of hydrazinium-based ionic liquids
Viscosity Dynamics of Hydrazinium-Based Ionic Liquids: A Comparative Guide for Next-Generation Propellants
As a Senior Application Scientist specializing in energetic materials, I frequently encounter a critical engineering bottleneck when transitioning from legacy chemical propellants to energetic ionic liquids (EILs): the viscosity penalty. While hydrazinium-based ionic liquids offer a "green," low-vapor-pressure alternative to highly toxic hydrazine, their macroscopic fluid dynamics often complicate thruster injection. High viscosity and surface tension render atomization difficult, increasing ignition delays and reducing overall combustion efficiency in the chamber[1].
This guide objectively compares the viscosity profiles of hydrazinium-based ionic liquids against industry alternatives, details the mechanistic origins of these rheological behaviors, and provides a self-validating experimental protocol for accurate viscosity characterization.
Mechanistic Origins of Viscosity in Hydrazinium ILs
To engineer better propellants, we must first understand the causality behind their physical state. Viscosity in ionic liquids is governed by a delicate balance of intermolecular forces: Coulombic interactions, van der Waals forces, and, most critically, hydrogen bonding.
In imidazolium-based ILs (e.g.,[Bmim][dca]), the bulky, asymmetric cation and the delocalized charge of the anion frustrate crystalline packing. This creates a large "fractional free volume" that allows ions to slip past one another easily under shear stress.
Conversely, hydrazinium ILs—such as 2-hydroxyethylhydrazinium nitrate (HEHN)—possess multiple highly localized hydrogen bond donors and acceptors. Advanced 2 reveal an extensive, tightly knit 3D network of O-H···O and N-H···O hydrogen bonds between the cation and the nitrate anion[2]. These interactions occur at remarkably short distances (~1.5 Å to 1.9 Å), indicating3[3]. This dense intermolecular friction drastically reduces free volume, manifesting macroscopically as severe viscosity.
To mitigate this, researchers often substitute the nitrate anion with dicyanamide (dca), which lacks the oxygen atoms necessary for strong H-bond networks, thereby 4 to more favorable levels[4].
Quantitative Viscosity Comparison
The table below summarizes the rheological performance of hydrazinium ILs compared to both the legacy baseline (hydrazine) and an imidazolium alternative.
| Propellant / Liquid | Cation Type | Anion Type | Viscosity at 20-25°C (cP) | Engineering Context & Status |
| Hydrazine (N₂H₄) | N/A (Molecular) | N/A | 0.94 | Legacy baseline; excellent fluidity but highly toxic and volatile. |
| [Bmim][dca] | Imidazolium | Dicyanamide | ~30.0 | Dual-mode spacecraft propellant candidate; moderate viscosity but5[5]. |
| Hydrazinium dicyanamide | Hydrazinium | Dicyanamide | ~45.0 | Experimental EIL; dca anion significantly lowers viscosity compared to nitrate-based equivalents. |
| HEHN | Hydrazinium | Nitrate | > 100.0 | High-density green monopropellant; highly viscous, requiring pre-heating or blending with co-solvents (e.g., methanol) for atomization. |
Self-Validating Experimental Protocol: Synthesis & Rheological Profiling
To ensure scientific integrity, the measurement of IL viscosity must be treated as a highly sensitive system. The following protocol outlines the synthesis of HEHN and its subsequent rheological profiling, built around a strict self-validating moisture gate.
Phase 1: Controlled Synthesis
-
Precursor Neutralization: 2-hydroxyethylhydrazine is placed in a jacketed reactor cooled to 0°C. Nitric acid (65%) is added dropwise under continuous, vigorous stirring.
-
Causality: The acid-base neutralization is violently exothermic. Maintaining the temperature strictly below 10°C prevents thermal runaway, which would otherwise cause oxidative degradation of the hydrazine core and yield hazardous NOₓ byproducts.
-
-
Solvent Washing: The crude IL is washed repeatedly with a cold ethanol/ether mixture.
-
Causality: This extracts unreacted precursors and non-ionic organic impurities that act as unwanted plasticizers, ensuring the final viscosity reading reflects only the pure ionic matrix.
-
Phase 2: Self-Validating Rheological Profiling
-
High-Vacuum Lyophilization & Karl Fischer (KF) Gate: The washed IL is dried under a high vacuum (10⁻³ Torr) at 70°C for 48 hours. Crucially, before any rheological testing, the sample undergoes coulometric KF titration.
-
Causality & Validation: Ionic liquids are profoundly hygroscopic. Even 200 ppm of absorbed atmospheric water will insert into the hydrogen-bonding network, artificially depressing the measured viscosity. This protocol dictates a hard validation gate: if the KF titration reads >50 ppm water, the sample is rejected and returned to the vacuum oven. This closed-loop validation ensures data integrity.
-
-
Cone-and-Plate Rheometry: Viscosity is measured using a controlled-stress rheometer equipped with a cone-and-plate geometry, housed entirely within a dry nitrogen environmental chamber.
-
Causality: The cone-and-plate geometry ensures a uniform shear rate across the entire sample volume, which is critical for detecting non-Newtonian shear-thinning behavior. The dry N₂ purge is mandatory to prevent real-time moisture absorption during the prolonged temperature sweep (20°C to 80°C).
-
Workflow Visualization
Figure 1: Self-validating synthesis and rheological profiling workflow for hydrazinium ionic liquids.
References
-
Title: Structural Properties of HEHN- and HAN-Based Ionic Liquid Mixtures: A Polarizable Molecular Dynamics Study Source: acs.org URL: [Link]
-
Title: Determination of Physical Properties of Ionic Liquids Using Molecular Simulations Source: dtic.mil URL: [Link]
-
Title: Ionic Liquids to Replace Hydrazine Source: techbriefs.com URL: [Link]
-
Title: Energetic ionic liquid hydroxyethylhydrazinium nitrate as an alternative monopropellant Source: researchgate.net URL: [Link]
-
Title: Assessment of Imidazole-Based Ionic Liquids as Dual-Mode Spacecraft Propellants Source: aiaa.org URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
